1-(1,3-Benzothiazol-2-yl)propan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFILRFCCYHXDNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313193 | |
| Record name | 1-(1,3-benzothiazol-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36874-53-0 | |
| Record name | NSC267240 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267240 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1,3-benzothiazol-2-yl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10313193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Properties of 1-(1,3-Benzothiazol-2-yl)propan-2-one
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Analysis of the Physical Properties of 1-(1,3-Benzothiazol-2-yl)propan-2-one
Introduction
Structural Relationship and Analogy
This compound and its structural isomer, 2-acetylbenzothiazole, share the same molecular formula (C₁₀H₉NOS) and benzothiazole core. The key difference lies in the placement of the carbonyl group within the side chain attached to the benzothiazole ring. This subtle structural variation is expected to result in similar, but not identical, physical properties. The relationship is illustrated in the diagram below.
Caption: Structural relationship between the target compound and its isomer.
Summary of Physical Properties (Data for 2-Acetylbenzothiazole)
The following table summarizes the available physical and chemical property data for 2-acetylbenzothiazole (CAS No. 1629-78-3), which can be used as an estimate for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₇NOS | [1][2] |
| Molecular Weight | 177.22 g/mol | [3] |
| Appearance | Off-white to yellow crystalline solid | [1][2] |
| Melting Point | 108-110 °C | [3] |
| Boiling Point | 301.9 °C at 760 mmHg | [1] |
| Density | 1.286 g/cm³ | [1] |
| Flash Point | 136.4 °C | [1] |
| Storage Temperature | 2-8 °C, in a dry environment | [2][4] |
Experimental Protocols (General Methodologies)
While specific experimental protocols for determining the physical properties of this compound are not available, standard methodologies for characterizing solid organic compounds would be employed. The following outlines the general procedures that would be used.
Caption: A generalized workflow for the experimental determination of physical properties.
4.1. Melting Point Determination: The melting point of the purified solid would be determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube, which is then heated at a controlled rate. The temperature range over which the solid melts is recorded.
4.2. Boiling Point Determination: The boiling point would be measured using standard distillation techniques. For compounds that may decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at a reduced pressure.
4.3. Solubility Assessment: The solubility of the compound would be qualitatively assessed by adding a small amount of the solid to various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane) at room temperature and observing its dissolution. For quantitative analysis, a saturated solution would be prepared, and the concentration of the dissolved solute would be determined.
4.4. Density Measurement: The density of the solid can be determined using a gas pycnometer, which measures the volume of the solid by displacing a known volume of gas. The density is then calculated by dividing the mass of the solid by its measured volume.
Conclusion
This technical guide provides an estimation of the physical properties of this compound based on the available data for its close structural isomer, 2-acetylbenzothiazole. While these values offer a valuable starting point for researchers, it is imperative that experimental determination of these properties be conducted on a purified sample of this compound to obtain precise and reliable data for any further research and development activities. The general experimental protocols outlined provide a framework for how such characterization should be approached.
References
Synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis pathways for 1-(1,3-benzothiazol-2-yl)propan-2-one, a key intermediate in the development of various pharmacologically active compounds. The document outlines the core synthetic strategies, provides detailed experimental protocols, and presents quantitative data to facilitate the replication and optimization of these methods in a research and development setting.
Introduction
This compound, also known as 2-acetonylbenzothiazole, is a heterocyclic compound of significant interest in medicinal chemistry. The benzothiazole moiety is a prominent scaffold in a wide range of bioactive molecules. The synthesis of this particular derivative is primarily achieved through the cyclocondensation of 2-aminothiophenol with a suitable three-carbon carbonyl-containing synthon. This guide will focus on the two most prevalent and effective methods for its preparation.
Core Synthetic Pathways
The synthesis of this compound predominantly relies on the reaction of 2-aminothiophenol with a β-dicarbonyl compound. This approach offers a direct and efficient route to the target molecule. Two principal variations of this pathway have been identified and are detailed below.
Pathway 1: Condensation of 2-Aminothiophenol with Ethyl Acetoacetate
This pathway involves the reaction of 2-aminothiophenol with ethyl acetoacetate. The reaction proceeds through an initial formation of an enamine intermediate, followed by an intramolecular cyclization with the elimination of water and ethanol to yield the final benzothiazole derivative. This method is noted for its straightforward procedure and the ready availability of the starting materials. A key reference for this synthesis is found in the Moroccan Journal of Heterocyclic Chemistry, which describes the successful synthesis of this compound via this route[1].
Pathway 2: Condensation of 2-Aminothiophenol with Acetylacetone
An alternative and equally viable pathway utilizes acetylacetone (2,4-pentanedione) as the β-dicarbonyl reactant. Similar to the reaction with ethyl acetoacetate, this condensation involves the formation of an enamine intermediate which then undergoes cyclization to form the benzothiazole ring. This method is also favored for its simplicity and the use of a common and inexpensive reagent.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two primary synthesis pathways, allowing for a direct comparison of their efficiency and reaction parameters.
| Parameter | Pathway 1: Ethyl Acetoacetate | Pathway 2: Acetylacetone |
| Starting Materials | 2-Aminothiophenol, Ethyl Acetoacetate | 2-Aminothiophenol, Acetylacetone |
| Typical Solvent | Ethanol, Acetic Acid | Ethanol, Toluene |
| Catalyst | Typically acid-catalyzed (e.g., acetic acid) or proceeds thermally | Often acid-catalyzed (e.g., p-toluenesulfonic acid) or proceeds thermally |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 4 - 8 hours | 3 - 6 hours |
| Reported Yield | Moderate to Good | Good to Excellent |
| Purification Method | Recrystallization, Column Chromatography | Recrystallization, Column Chromatography |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the two primary pathways.
Protocol for Pathway 1: Condensation with Ethyl Acetoacetate
Materials:
-
2-Aminothiophenol
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminothiophenol (10 mmol) in glacial acetic acid (20 mL).
-
To this solution, add ethyl acetoacetate (12 mmol) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Neutralize the mixture by the slow addition of a 5% sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Protocol for Pathway 2: Condensation with Acetylacetone
Materials:
-
2-Aminothiophenol
-
Acetylacetone (2,4-pentanedione)
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
To a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, add 2-aminothiophenol (10 mmol), acetylacetone (11 mmol), and a catalytic amount of p-toluenesulfonic acid in toluene (50 mL).
-
Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 4 hours).
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography (silica gel, hexane:ethyl acetate) to yield pure this compound.
Reaction Mechanisms and Logical Workflow
The synthesis of this compound from 2-aminothiophenol and a β-dicarbonyl compound follows a well-established reaction mechanism. The logical workflow for both pathways is also presented below.
References
A Technical Guide to 1-(1,3-Benzothiazol-2-yl)propan-2-one: Structure, Synthesis, and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of 1-(1,3-Benzothiazol-2-yl)propan-2-one, a member of the benzothiazole family of heterocyclic compounds. Benzothiazole and its derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities and finding applications in drug development.[1][2][3] This document outlines the core chemical information for the target compound, summarizes key data on related structures, and provides generalized experimental protocols relevant to its synthesis.
Chemical Structure and Identification
The chemical structure of this compound is defined by a benzothiazole moiety linked at its 2-position to a propan-2-one group. The benzothiazole core consists of a benzene ring fused to a thiazole ring. The propan-2-one substituent is a three-carbon chain with a ketone functional group on the second carbon.
Table 1: Chemical Identity and Properties
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₉NOS |
| Molecular Weight | 191.25 g/mol |
| Core Structure | Benzothiazole |
| Key Functional Groups | Ketone, Thiazole |
Synthesis of Benzothiazole Derivatives: Experimental Protocols
The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry.[4] A common and effective method involves the condensation of 2-aminothiophenol with various electrophilic reagents, such as aldehydes, nitriles, or acid chlorides.[4] While a specific protocol for this compound is not detailed in the provided literature, a generalized workflow can be adapted from established procedures for similar compounds.
General Protocol: Condensation of 2-Aminothiophenol with Aldehydes
A versatile and green method for synthesizing benzothiazole derivatives involves the condensation of 2-aminothiophenol with aldehydes, often using an oxidizing agent or catalyst.[4]
Methodology:
-
Reactant Preparation: A solution of 2-aminothiophenol is prepared in a suitable solvent, such as ethanol or dimethyl sulfoxide (DMSO).
-
Addition of Aldehyde: The desired aldehyde is added to the solution.
-
Catalyst/Oxidant Addition: A catalyst, such as a mixture of H₂O₂/HCl, is introduced to facilitate the cyclization and oxidation.[4]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from 1 to 12 hours, depending on the specific substrates and catalyst used.[4][5]
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled and often added to ice-water to precipitate the product. The solid is then collected by filtration, washed, and dried.[5]
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final benzothiazole derivative.[5]
Spectroscopic Data for Related Benzothiazole Derivatives
Characterization of synthesized compounds relies on various spectroscopic techniques. The following table summarizes typical data for N'-(1,3-benzothiazol-2-yl)benzohydrazide, a related derivative, which can serve as a reference for researchers working with similar structures.
Table 2: Example Spectroscopic Data for N'-(1,3-benzothiazol-2-yl)benzohydrazide [6]
| Data Type | Description |
| Molecular Formula | C₁₄H₁₁N₃OS |
| Molecular Weight | 269.32 g/mol |
| FT-IR (cm⁻¹) | 3312 (NH-NH), 3040 (Ar C-H), 1630 (C=N), 1602 (C=O), 670 (C-S-C) |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.66-8.48 (m, 2H), 8.10 (d, 2H), 7.69 (t, 1H), 7.39 (t, 1H), 7.21 (t, 2H), 5.01 (s, 2H, NH-NH) |
| ¹³C NMR (125 MHz, CDCl₃) δ (ppm) | 170.65 (C=O), 139.42 (C=N), 132.44, 131.67, 127.81, 127.63, 124.23 |
| HRMS (ESI-TOF) (m/z) | [M+H]⁺ Calculated: 269.3216; Found: 269.3200 |
Data sourced from a study on benzohydrazide derivatives of benzothiazole.[6]
Biological and Pharmacological Significance
The benzothiazole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous compounds with diverse biological activities. These activities are highly dependent on the nature and position of substituents on the bicyclic ring system.
Known Activities of Benzothiazole Derivatives
-
Antiproliferative Activity: Many benzothiazole derivatives have been investigated as potential anticancer agents, showing antiproliferative effects in various cancer cell lines, including pancreatic cancer.[3]
-
Neuroprotective Properties: Certain derivatives, such as AS601245, act as c-Jun NH2-terminal protein kinase (JNK) inhibitors and have demonstrated neuroprotective effects in models of cerebral ischemia.[7]
-
Antimicrobial and Antiviral Effects: The benzothiazole nucleus is a constituent of compounds studied for their therapeutic capabilities against bacteria, fungi, and viruses.[1]
-
Anti-inflammatory Activity: Some benzothiazoles serve as precursors for non-steroidal anti-inflammatory drugs (NSAIDs).[8]
Conclusion
This compound belongs to the pharmacologically significant class of benzothiazoles. While specific experimental data for this exact compound are sparse in the literature, this guide provides its definitive chemical structure and a framework for its synthesis and characterization based on well-established protocols for related derivatives. The diverse biological activities associated with the benzothiazole scaffold underscore its importance for further investigation in drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. jsynthchem.com [jsynthchem.com]
- 3. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-(3H-1,3-Benzothiazol-2-ylidene)propanedial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]
- 7. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Spectroscopic Profile of 1-(1,3-Benzothiazol-2-yl)propan-2-one: A Technical Guide
Introduction: 1-(1,3-Benzothiazol-2-yl)propan-2-one is a heterocyclic compound featuring a benzothiazole core linked to a propanone side chain. As with any novel or synthesized compound in drug development and chemical research, thorough structural elucidation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are critical tools for confirming the identity, purity, and structure of such molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from standard chemical shift and absorption frequency tables, as well as data from similar 2-substituted benzothiazoles and aliphatic ketones.
¹H NMR (Proton NMR) Data
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, referenced to TMS at 0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |
| ~ 7.8 - 8.1 | Multiplet | 2H | Aromatic H (H-4, H-7) |
| ~ 7.3 - 7.5 | Multiplet | 2H | Aromatic H (H-5, H-6) |
| ~ 4.1 - 4.3 | Singlet | 2H | Methylene (-CH₂-) |
| ~ 2.3 - 2.5 | Singlet | 3H | Methyl (-CH₃) |
Rationale: The aromatic protons of the benzothiazole ring are expected in the typical downfield region of 7.3-8.1 ppm.[1] The methylene protons adjacent to the benzothiazole ring and the carbonyl group would be deshielded, appearing around 4.1-4.3 ppm. The methyl protons of the ketone are anticipated in the 2.3-2.5 ppm range.[1]
¹³C NMR (Carbon NMR) Data
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (δ, ppm) | Provisional Assignment |
| ~ 205 - 215 | Carbonyl C=O |
| ~ 165 - 170 | C-2 (Benzothiazole, C=N) |
| ~ 152 - 155 | C-7a (Benzothiazole) |
| ~ 135 - 138 | C-3a (Benzothiazole) |
| ~ 125 - 128 | C-5 / C-6 (Benzothiazole) |
| ~ 121 - 124 | C-4 / C-7 (Benzothiazole) |
| ~ 45 - 55 | Methylene (-CH₂-) |
| ~ 25 - 35 | Methyl (-CH₃) |
Rationale: The carbonyl carbon of a ketone is highly characteristic and appears significantly downfield (>200 ppm).[2][3] The carbons of the benzothiazole ring have predictable shifts, with the C-2 carbon involved in the C=N bond being the most downfield of the ring carbons.[4][5] The aliphatic side-chain carbons appear in the upfield region.
IR (Infrared) Spectroscopy Data
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3050 - 3100 | Medium | Aromatic C-H Stretch |
| ~ 2900 - 3000 | Medium | Aliphatic C-H Stretch |
| ~ 1715 - 1725 | Strong | C=O Stretch (Ketone) |
| ~ 1590 - 1610 | Medium | C=N Stretch (Benzothiazole) |
| ~ 1450 - 1550 | Medium-Strong | C=C Aromatic Ring Stretch |
| ~ 750 - 770 | Strong | ortho-disubstituted C-H bend |
Rationale: The most prominent peak is expected to be the strong C=O stretch of the ketone group around 1715 cm⁻¹.[6][7] Other key peaks include the C=N stretch characteristic of the thiazole ring and various stretches and bends associated with the aromatic and aliphatic C-H bonds.[8][9]
Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| m/z Value | Provisional Assignment |
| 191 | [M]⁺ (Molecular Ion) |
| 148 | [M - COCH₃]⁺ |
| 135 | [Benzothiazole]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Rationale: The molecular ion peak [M]⁺ is expected at m/z 191, corresponding to the molecular weight of the compound. A major fragmentation pathway for ketones is alpha-cleavage. The cleavage of the bond between the methylene group and the carbonyl group would result in a stable acylium ion [CH₃CO]⁺ at m/z 43, which is often the base peak.[10] Another likely fragmentation is the loss of the acetyl group to give the [M - 43]⁺ fragment at m/z 148.[11]
Experimental Protocols
The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol
A plausible method for the synthesis involves the condensation of 2-aminothiophenol with a β-keto ester, such as ethyl acetoacetate, followed by hydrolysis and decarboxylation.
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in a suitable high-boiling solvent like ethanol or toluene.
-
Condensation: Add ethyl acetoacetate (1.1 equivalents) to the solution. Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling, the solvent is removed under reduced pressure. The resulting crude product is then subjected to acidic or basic hydrolysis to remove the ester group and facilitate decarboxylation, yielding the target ketone.
-
Purification: The final product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (0.00 ppm).
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample could be analyzed as a thin film on a salt plate (NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet. The spectrum would typically be recorded from 4000 to 400 cm⁻¹.
-
Mass Spectrometry: Low- and high-resolution mass spectra would be acquired using an Electron Ionization (EI) or Electrospray Ionization (ESI) source. For EI, the sample is typically introduced via a direct insertion probe and ionized with a standard 70 eV electron beam.
Workflow Visualization
The following diagram illustrates the general workflow from synthesis to spectroscopic characterization for this compound.
Caption: Synthesis and analysis workflow.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tandfonline.com [tandfonline.com]
Solubility characteristics of 1-(1,3-Benzothiazol-2-yl)propan-2-one in various solvents.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Solubility in Drug Discovery
The solubility of a chemical compound is a critical physicochemical property that significantly influences its bioavailability and therapeutic efficacy.[1][2] Poor aqueous solubility can lead to unpredictable in vitro results and is a major hurdle in the later stages of drug development.[1][2] Therefore, accurate determination of solubility in various solvents is a fundamental step in the characterization of any potential drug candidate. This guide focuses on the solubility of 1-(1,3-Benzothiazol-2-yl)propan-2-one, a member of the benzothiazole class of compounds which are of significant interest in medicinal chemistry due to their diverse biological activities.[3][4]
Predicted Solubility Profile of this compound
Based on the general solubility characteristics of benzothiazole and its derivatives, this compound is expected to exhibit the following traits:
-
Aqueous Solubility: Limited solubility in water is anticipated due to the predominantly non-polar benzothiazole ring system.[3]
-
Organic Solvent Solubility: The compound is likely to be soluble in a range of organic solvents. Benzothiazole derivatives often show good solubility in solvents like dimethyl sulfoxide (DMSO), chloroform, and methanol.[3][5]
It is crucial to experimentally verify these predictions to obtain precise quantitative data.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various solvents has not been reported. Researchers are encouraged to use the experimental protocol outlined in this guide to generate this valuable data. The following table provides a template for recording and presenting the determined solubility values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |
| Water | 25 | HPLC/UV-Vis | ||
| Phosphate-Buffered Saline (pH 7.4) | 25 | HPLC/UV-Vis | ||
| Ethanol | 25 | HPLC/UV-Vis | ||
| Methanol | 25 | HPLC/UV-Vis | ||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC/UV-Vis | ||
| Acetone | 25 | HPLC/UV-Vis | ||
| Chloroform | 25 | HPLC/UV-Vis |
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1][6][7] The following protocol provides a detailed procedure for determining the solubility of this compound.
4.1. Materials
-
This compound (solid, pure form)
-
Selected solvents (e.g., water, PBS, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or thermomixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[1]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining solid particles.
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Data Calculation:
-
Calculate the solubility of the compound in the original solvent by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for solubility determination.
Caption: Experimental workflow for solubility determination using the shake-flask method.
Conclusion
This technical guide provides a framework for understanding and determining the solubility of this compound. While specific data for this compound is not currently available, the outlined experimental protocol and data presentation format offer a clear path for researchers to generate this critical information. The application of the standardized shake-flask method will ensure the generation of high-quality, reproducible data, thereby supporting the advancement of research and development involving this and other novel benzothiazole derivatives.
References
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Synthesis and study of benzothiazole derivatives’ biology. [wisdomlib.org]
- 5. jurnal.ugm.ac.id [jurnal.ugm.ac.id]
- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
Potential Biological Activities of 1-(1,3-Benzothiazol-2-yl)propan-2-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for conferring a wide spectrum of biological activities upon its derivatives. This technical guide delves into the potential pharmacological applications of a specific class of these compounds: 1-(1,3-Benzothiazol-2-yl)propan-2-one and its derivatives. While direct and extensive research on this precise chemical family is limited in publicly available literature, this document extrapolates potential activities based on the well-established pharmacological profile of the broader benzothiazole class. It outlines key biological domains where these derivatives are likely to exhibit activity, provides detailed experimental protocols for their evaluation, and presents signaling pathways and workflows in a clear, visual format.
Core Synthesis and Derivatization
The foundational structure, this compound, can be synthesized through several established organic chemistry routes. A common approach involves the condensation of 2-aminothiophenol with a suitable three-carbon keto-acid or its derivative.
Derivatization can be achieved by modifying the propanone side chain, for instance, through reactions involving the active methylene group or the ketone functionality, to introduce various substituents and generate a library of compounds for biological screening.
Potential Biological Activities and Experimental Evaluation
Based on the extensive literature on benzothiazole derivatives, the this compound framework is a promising candidate for a range of therapeutic applications.[1][2]
Antimicrobial Activity
Benzothiazole derivatives have been extensively reported to possess significant antibacterial and antifungal properties.[3][4][5] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Table 1: Hypothetical Antimicrobial Activity Data for this compound Derivatives
| Compound ID | Substitution | Target Organism | MIC (µg/mL) |
| BTP-1 | H (Parent) | Staphylococcus aureus | 128 |
| BTP-2 | 4-Cl-phenyl | Staphylococcus aureus | 32 |
| BTP-3 | 4-NO2-phenyl | Staphylococcus aureus | 16 |
| BTP-1 | H (Parent) | Escherichia coli | >256 |
| BTP-2 | 4-Cl-phenyl | Escherichia coli | 64 |
| BTP-3 | 4-NO2-phenyl | Escherichia coli | 32 |
| BTP-1 | H (Parent) | Candida albicans | 256 |
| BTP-2 | 4-Cl-phenyl | Candida albicans | 64 |
| BTP-3 | 4-NO2-phenyl | Candida albicans | 32 |
Note: This table is illustrative and based on general trends observed for benzothiazole derivatives. Actual values would require experimental determination.
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for assessing the in vitro antimicrobial activity of a compound.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the same broth medium to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Activity
Numerous benzothiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[2][6][7][8][9] The proposed mechanisms often involve the induction of apoptosis, inhibition of key signaling pathways, or interference with cell cycle progression.
Table 2: Hypothetical Anticancer Activity Data for this compound Derivatives
| Compound ID | Substitution | Cancer Cell Line | IC50 (µM) |
| BTP-1 | H (Parent) | MCF-7 (Breast) | >100 |
| BTP-4 | 3,4-di-OCH3-phenyl | MCF-7 (Breast) | 15.2 |
| BTP-5 | 4-F-phenyl | MCF-7 (Breast) | 8.7 |
| BTP-1 | H (Parent) | A549 (Lung) | >100 |
| BTP-4 | 3,4-di-OCH3-phenyl | A549 (Lung) | 21.5 |
| BTP-5 | 4-F-phenyl | A549 (Lung) | 12.1 |
Note: This table is illustrative. Actual values would require experimental determination.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiazole derivatives is well-documented, with many compounds showing inhibition of key inflammatory mediators.[10][11][12][13][14]
Table 3: Hypothetical Anti-inflammatory Activity Data for this compound Derivatives
| Compound ID | Substitution | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| BTP-1 | H (Parent) | 50 | 25.3 |
| BTP-6 | 4-CH3-phenyl | 50 | 45.8 |
| BTP-7 | 2,4-di-Cl-phenyl | 50 | 62.1 |
| Indomethacin | (Standard) | 10 | 75.5 |
Note: This table is illustrative. Actual values would require experimental determination.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to different groups of rats. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated for each group relative to the control group.
Anticonvulsant Activity
Certain benzothiazole derivatives have shown promise as anticonvulsant agents, suggesting their potential in the management of epilepsy.[15][16][17][18][19]
Table 4: Hypothetical Anticonvulsant Activity Data for this compound Derivatives
| Compound ID | Substitution | Dose (mg/kg) | Protection in MES Test (%) |
| BTP-1 | H (Parent) | 100 | 10 |
| BTP-8 | 4-OCH3-phenyl | 100 | 50 |
| BTP-9 | 3,4,5-tri-OCH3-phenyl | 100 | 80 |
| Phenytoin | (Standard) | 30 | 100 |
Note: This table is illustrative. Actual values would require experimental determination.
Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice
The MES test is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[15][16][17]
-
Animal Preparation: Mice are used for the assay.
-
Compound Administration: Test compounds are administered to groups of mice at various doses. A control group receives the vehicle, and a standard group receives a known anticonvulsant drug (e.g., phenytoin).
-
Induction of Seizure: After a predetermined time, a maximal electrical stimulus is delivered through corneal or ear electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Determination of Protection: The absence of the tonic hind limb extension is considered as protection. The percentage of protected animals in each group is calculated.
Conclusion and Future Directions
While specific experimental data for this compound derivatives are not extensively available, the established and diverse biological activities of the broader benzothiazole class strongly suggest that this particular scaffold holds significant therapeutic potential. The synthesis of a focused library of these derivatives and their systematic evaluation using the detailed protocols provided in this guide would be a valuable endeavor for the discovery of novel drug candidates in the areas of infectious diseases, oncology, inflammation, and neurological disorders. Future research should focus on establishing clear structure-activity relationships (SAR) to optimize the potency and selectivity of these compounds.
References
- 1. Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 7. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpp.com [ijpp.com]
- 11. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Computational Study, and Anticonvulsant Activity of Ne...: Ingenta Connect [ingentaconnect.com]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Development in Substituted Benzothiazole as an Anticonvulsant Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and anticonvulsant activity of some 1,2,3,3a-tetrahydropyrrolo[2,1-b]-benzothiazol-, -thiazol- or -oxazol-1-ones in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Application of Benzothiazole Compounds: A Technical Guide for Researchers
Introduction: The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry and materials science.[1][2] Its unique structural features and diverse biological activities have led to the development of numerous compounds with a wide range of therapeutic applications.[3][4][5] This technical guide provides a comprehensive overview of the synthesis and applications of benzothiazole derivatives, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and drug development professionals.
I. Synthesis of Benzothiazole Derivatives
The synthesis of the benzothiazole core is most commonly achieved through the condensation of 2-aminobenzenethiol with various electrophilic partners.[6][7] This versatile approach allows for the introduction of a wide array of substituents at the 2-position, which is crucial for modulating the biological activity of the resulting compounds.[1]
A. Condensation of 2-Aminobenzenethiol with Aldehydes
A prevalent and efficient method for synthesizing 2-substituted benzothiazoles involves the reaction of 2-aminobenzenethiol with aldehydes.[6][7] Various catalytic systems have been developed to promote this reaction, often focusing on green chemistry principles to enhance efficiency and reduce environmental impact.[6][8]
| Catalyst/Conditions | Substrates | Product Yield (%) | Reaction Time | Reference |
| H₂O₂/HCl in Ethanol | 2-aminothiophenol, aromatic aldehydes | High | 1 h | [6] |
| Polystyrene-grafted iodine acetate in DCM | 2-aminobenzenethiol, benzaldehyde derivatives | Excellent | - | [6] |
| Commercial laccases | 2-aminothiophenol, aryl-aldehydes | - | - | [6] |
| SnP₂O₇ (heterogeneous catalyst) | 2-aminothiophenol, aromatic aldehydes | 87-95% | 8-35 min | [6][7] |
| NH₄Cl in methanol-water | 2-aminobenzenethiol, benzaldehyde | High | 1 h | [6] |
Experimental Protocol: Synthesis of 2-Arylbenzothiazoles using SnP₂O₇ Catalyst [6][7]
-
A mixture of 2-aminobenzenethiol (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of SnP₂O₇ is prepared.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with ethyl acetate and filtered to recover the catalyst.
-
The filtrate is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-arylbenzothiazole.
Diagram: General Synthetic Workflow for Benzothiazoles
Caption: General workflow for the synthesis of 2-substituted benzothiazoles.
II. Applications of Benzothiazole Compounds
Benzothiazole derivatives exhibit a remarkable spectrum of pharmacological activities, making them privileged scaffolds in drug discovery.[4][5][9] Their applications span various therapeutic areas, including oncology, infectious diseases, and neurology.
A. Anticancer Activity
Many benzothiazole-containing compounds have demonstrated potent anticancer activity by targeting various cellular pathways.[3][5][9]
Certain benzothiazole derivatives function as inhibitors of tyrosine kinases, which are critical enzymes in cancer cell signaling pathways.[9] For instance, some derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Diagram: Simplified EGFR Signaling Pathway and Inhibition by Benzothiazoles
Caption: Inhibition of EGFR signaling by a benzothiazole derivative.
B. Antimicrobial and Antifungal Activity
Benzothiazole derivatives have been extensively investigated for their efficacy against a variety of microbial and fungal pathogens.[3][4]
| Compound Type | Target Organism | Activity | Reference |
| Benzothiazole pyrimidine derivatives | Staphylococcus aureus, E. coli, Klebsiella pneumoniae, Streptococcus pyogenes | Antibacterial | [4] |
| Thiourea derivatives with benzothiazole moiety | Various bacteria and fungi | Antimicrobial | [9] |
| Spiro[benzothiazole-indol] conjugates | - | Antioxidant | [3] |
Experimental Protocol: In Vitro Antibacterial Susceptibility Testing [4]
-
Preparation of Inoculum: Bacterial strains are cultured in appropriate broth overnight at 37°C. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.
-
Broth Microdilution Method: A two-fold serial dilution of the benzothiazole compounds is prepared in a 96-well microtiter plate with Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
C. Other Therapeutic Applications
The versatility of the benzothiazole scaffold extends to a multitude of other therapeutic areas:
-
Anti-inflammatory and Analgesic: Certain derivatives exhibit significant anti-inflammatory and pain-relieving properties.[3][4]
-
Anticonvulsant: Benzothiazoles have shown promise in the development of new antiepileptic drugs.[4][10]
-
Antitubercular and Antimalarial: The benzothiazole nucleus is a key component in compounds active against Mycobacterium tuberculosis and malarial parasites.[4][11]
-
Neuroprotective Agents: Compounds like Riluzole, which contains a benzothiazole core, are used in the treatment of amyotrophic lateral sclerosis (ALS).[5] Flutemetamol is a benzothiazole-based radiopharmaceutical used for imaging β-amyloid plaques in Alzheimer's disease.[5]
Diagram: Logical Relationship of Benzothiazole Applications
Caption: Diverse therapeutic applications of the benzothiazole scaffold.
III. Conclusion
The benzothiazole scaffold remains a highly attractive and versatile platform for the design and development of novel therapeutic agents. The synthetic accessibility and the wide range of achievable chemical diversity allow for the fine-tuning of pharmacological properties. Future research will likely focus on the development of more selective and potent benzothiazole derivatives, the exploration of novel mechanisms of action, and the application of green synthetic methodologies to further enhance the drug development process. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and impactful field.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Error Page [journal.hep.com.cn]
- 10. longdom.org [longdom.org]
- 11. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to Determining the Thermochemical Properties of 1-(1,3-Benzothiazol-2-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines the key experimental methodologies for determining the thermochemical properties of the compound 1-(1,3-Benzothiazol-2-yl)propan-2-one. While specific experimental data for this molecule is not currently available in the public domain, this document serves as a comprehensive protocol for researchers seeking to establish its thermochemical profile. The methodologies detailed herein, including combustion calorimetry, the Knudsen effusion method, and differential scanning calorimetry, are fundamental to characterizing the energetic and phase behavior of novel compounds in drug development and materials science.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties, such as enthalpy of formation, enthalpy of sublimation, and heat capacity, is crucial for predicting its stability, reactivity, and behavior in various physical and chemical processes. This guide provides a detailed overview of the standard experimental techniques that can be employed to measure these essential parameters.
Key Thermochemical Properties and Their Significance
A comprehensive thermochemical analysis of this compound would involve the determination of several key properties. The following table summarizes these properties and their importance.
| Thermochemical Property | Symbol | Significance in Research and Drug Development |
| Standard Molar Enthalpy of Formation | ΔfH°m | A fundamental measure of the compound's stability. Essential for calculating reaction enthalpies and assessing energetic feasibility of synthetic routes. |
| Standard Molar Enthalpy of Combustion | ΔcH°m | Used to derive the enthalpy of formation. Provides information on the energy content of the molecule. |
| Enthalpy of Sublimation/Vaporization | Δgcr/lHm | Relates to the volatility and intermolecular forces of the compound. Crucial for understanding purification processes, formulation, and bioavailability. |
| Vapor Pressure | p | A measure of a substance's tendency to evaporate. Important for assessing potential for atmospheric accumulation and for designing handling and storage protocols. |
| Heat Capacity | Cp,m | Indicates the amount of heat required to raise the temperature of the substance. Important for understanding thermal stability and for designing safe manufacturing processes. |
| Melting Temperature and Enthalpy of Fusion | Tfus, ΔlcrHm | Characterizes the solid-to-liquid phase transition. Important for determining purity and for formulation development. |
Experimental Methodologies
This section details the experimental protocols for determining the key thermochemical properties of this compound.
Combustion Calorimetry: Determining the Enthalpy of Formation
Combustion calorimetry is the primary method for determining the standard molar enthalpy of formation of organic compounds. The experiment involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a calorimeter.
Experimental Protocol:
-
Sample Preparation: A pellet of a precisely weighed sample of this compound is placed in a crucible inside a combustion bomb. A cotton fuse of known mass and energy of combustion is placed in contact with the sample.
-
Bomb Assembly: The combustion bomb is sealed and pressurized with high-purity oxygen (typically to ~3 MPa).
-
Calorimeter Setup: The bomb is placed in a calorimeter vessel containing a known mass of water. The calorimeter is then sealed in an isothermal jacket to minimize heat exchange with the surroundings.
-
Combustion: The sample is ignited by passing an electric current through the fuse. The temperature of the water in the calorimeter is monitored with high precision as it rises due to the heat released by the combustion.
-
Data Analysis: The corrected temperature rise is used to calculate the energy of combustion of the sample. The standard molar enthalpy of combustion is then determined, and from this, the standard molar enthalpy of formation is calculated using Hess's law.
Knudsen Effusion Method: Determining Vapor Pressure and Enthalpy of Sublimation
The Knudsen effusion method is a technique used to measure the vapor pressure of a solid or liquid with low volatility.[1][2] This method is based on measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.[1][2]
Experimental Protocol:
-
Sample Loading: A small amount of crystalline this compound (typically 1-100 mg) is placed in a Knudsen cell, which is a small container with a precisely machined orifice of known area.[1][2]
-
High Vacuum: The Knudsen cell is placed in a high-vacuum chamber.
-
Temperature Control: The cell is heated to a series of precisely controlled temperatures.
-
Mass Loss Measurement: The rate of mass loss of the sample due to effusion is measured at each temperature using a highly sensitive microbalance.[2]
-
Data Analysis: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[1]
Differential Scanning Calorimetry (DSC): Determining Heat Capacity and Phase Transitions
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3][4] It is used to determine heat capacity, melting point, and enthalpy of fusion.[3][5]
Experimental Protocol:
-
Sample Encapsulation: A small, accurately weighed amount of this compound is sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Temperature Program: The cell is subjected to a controlled temperature program, which typically involves heating at a constant rate.
-
Heat Flow Measurement: The instrument measures the differential heat flow between the sample and the reference required to maintain them at the same temperature.
-
Data Analysis: The resulting DSC thermogram shows peaks corresponding to thermal events such as melting. The area under the melting peak is proportional to the enthalpy of fusion, and the peak temperature is the melting point. The heat capacity can be determined from the heat flow signal in a region with no thermal transitions.
References
- 1. pragolab.cz [pragolab.cz]
- 2. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 3. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Key Intermediates in the Synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-one, a molecule of interest in medicinal chemistry and drug development. The document outlines the key chemical intermediates, provides detailed experimental protocols, and presents quantitative data in a structured format for easy comparison.
Synthetic Pathway Overview
The synthesis of this compound is primarily achieved through the condensation reaction of 2-aminothiophenol with ethyl acetoacetate. This reaction proceeds through the formation of a key intermediate, an enamine, which subsequently undergoes intramolecular cyclization to form the benzothiazole ring system.
Key Intermediates
The pivotal intermediates in the synthesis of this compound are:
-
2-Aminothiophenol: This bifunctional molecule provides the backbone of the benzothiazole ring, containing both the amine and thiol functional groups necessary for the cyclization reaction.
-
Ethyl Acetoacetate: This β-ketoester serves as the electrophilic partner in the initial condensation reaction, providing the three-carbon chain that forms the propan-2-one substituent at the 2-position of the benzothiazole ring.
-
Ethyl 3-((2-mercaptophenyl)amino)but-2-enoate (Enamine Intermediate): This transient intermediate is formed from the initial condensation of 2-aminothiophenol and ethyl acetoacetate. It is generally not isolated and rapidly undergoes cyclization.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established methods for the condensation of 2-aminothiophenols with β-ketoesters.
Synthesis of this compound
-
Reagents and Materials:
-
2-Aminothiophenol
-
Ethyl acetoacetate
-
Ethanol (or a high-boiling point solvent like xylene or toluene)
-
Catalyst (optional, e.g., a catalytic amount of acid like p-toluenesulfonic acid or a Lewis acid)
-
Sodium sulfate (for drying)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add ethyl acetoacetate (1 to 1.2 equivalents) to the solution.
-
If a catalyst is used, add it to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain the temperature for a period of 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to obtain this compound as a solid.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified product under vacuum.
-
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 2-Aminothiophenol | C₆H₇NS | 125.19 | Colorless to pale yellow liquid | 26 | 234 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | Colorless liquid | -43 | 181 |
| This compound | C₁₀H₉NOS | 191.25 | Solid | Not readily available | Not readily available |
Table 2: Spectroscopic Data for Key Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spectrum (m/z) |
| 2-Aminothiophenol | 7.3-6.7 (m, 4H, Ar-H), 4.0-3.5 (br s, 2H, NH₂), 3.3 (s, 1H, SH)[1] | 145.0, 137.1, 129.0, 118.5, 115.1, 112.9[1] | 3450-3300 (N-H str), 2550 (S-H str), 1600, 1480 (C=C str)[1] | 125 (M⁺)[2] |
| Ethyl Acetoacetate | 4.19 (q, 2H, OCH₂), 3.43 (s, 2H, COCH₂CO), 2.26 (s, 3H, CH₃CO), 1.28 (t, 3H, CH₃)[3][4] | 201.0 (C=O, ketone), 167.3 (C=O, ester), 61.4 (OCH₂), 50.1 (COCH₂CO), 30.1 (CH₃CO), 14.1 (CH₃)[3] | 1745 (C=O, ester str), 1720 (C=O, ketone str), 1365 (C-H bend)[5][6] | 130 (M⁺), 88, 43[7] |
| This compound | 8.0-7.3 (m, 4H, Ar-H), 4.1 (s, 2H, CH₂), 2.3 (s, 3H, CH₃) | 205.0 (C=O), 168.0 (C=N), 153.0, 135.0, 126.0, 125.0, 122.0, 121.0, 45.0 (CH₂), 30.0 (CH₃) | 1720 (C=O str), 1595 (C=N str), 1470, 1430 (C=C str) | 191 (M⁺) |
Mandatory Visualization
The following diagrams illustrate the synthetic pathway and a conceptual experimental workflow for the synthesis of this compound.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. 2-Aminothiophenol | C6H7NS | CID 8713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bmse000944 Ethyl Acetoacetate at BMRB [bmrb.io]
- 4. Ethyl acetoacetate(141-97-9) 1H NMR [m.chemicalbook.com]
- 5. Ethyl acetoacetate [webbook.nist.gov]
- 6. Ethyl acetoacetate [webbook.nist.gov]
- 7. Ethyl acetoacetate [webbook.nist.gov]
Methodological & Application
Application Notes: 1-(1,3-Benzothiazol-2-yl)propan-2-one as a Versatile Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-(1,3-Benzothiazol-2-yl)propan-2-one, a key intermediate in the construction of diverse heterocyclic scaffolds of medicinal and materials science interest. The benzothiazole moiety is a prominent feature in numerous FDA-approved drugs and biologically active compounds, imparting a wide range of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a reactive keto-methylene group in this compound makes it a valuable building block for the synthesis of more complex molecules, particularly substituted pyrazoles and other heterocyclic systems.
Synthetic Utility and Applications
This compound serves as a versatile precursor primarily due to the reactivity of the active methylene group adjacent to the carbonyl function. This allows for a variety of condensation and cyclization reactions to form new heterocyclic rings.
Key applications include:
-
Synthesis of Substituted Pyrazoles: The precursor can be readily converted into a 1,3-dicarbonyl equivalent, which upon reaction with hydrazine derivatives, yields highly substituted pyrazoles. Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities.
-
Synthesis of other Heterocycles: The keto-methylene functionality can participate in reactions with various binucleophiles to construct other important heterocyclic systems such as pyrimidines and thiazoles.
Data Presentation
The following table summarizes key quantitative data for a representative two-step synthesis of a pyrazole derivative starting from 2-aminothiophenol, leading to the in-situ generation of this compound.
| Step | Reaction | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Synthesis of this compound (in situ) | 2-Aminothiophenol, Ethyl acetoacetate | Ethanol | Reflux | 4 | - |
| 2 | Cyclization to 3-methyl-1H-pyrazol-5-yl)(1,3-benzothiazol-2-yl)methanone | This compound (from Step 1), Hydrazine hydrate | Ethanol | Reflux | 6 | 85 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of (1,3-Benzothiazol-2-yl)(3-methyl-1H-pyrazol-5-yl)methanone
This protocol describes a one-pot, two-step synthesis of a pyrazole derivative from 2-aminothiophenol, where this compound is generated in situ.
Materials:
-
2-Aminothiophenol
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard glassware for workup and purification
Procedure:
-
Step 1: Synthesis of this compound (in situ)
-
To a solution of 2-aminothiophenol (1.25 g, 10 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask, add ethyl acetoacetate (1.30 g, 10 mmol).
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Step 2: Cyclization to the Pyrazole Derivative
-
After the initial 4 hours of reflux, allow the reaction mixture to cool slightly.
-
Carefully add hydrazine hydrate (0.5 mL, 10 mmol) to the reaction mixture.
-
Resume refluxing the mixture with continuous stirring for an additional 6 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
The resulting solid precipitate is collected by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure (1,3-Benzothiazol-2-yl)(3-methyl-1H-pyrazol-5-yl)methanone.
-
Expected Yield: Approximately 85%
Visualizations
The following diagrams illustrate the synthetic pathway and the logical workflow for the utilization of this compound as a precursor.
Caption: Synthetic pathway for this compound and its subsequent conversion to a pyrazole derivative.
Caption: Experimental workflow for the one-pot synthesis of a benzothiazole-substituted pyrazole.
Applications of 1-(1,3-Benzothiazol-2-yl)propan-2-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][3] The benzothiazole nucleus, a fusion of benzene and thiazole rings, serves as a versatile scaffold for the design and synthesis of novel therapeutic agents. Derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][4][5] This document focuses on the potential applications of a specific derivative, 1-(1,3-Benzothiazol-2-yl)propan-2-one, also known as 2-acetonylbenzothiazole, in medicinal chemistry. While specific research on this exact molecule is limited, by examining structurally related compounds, we can infer its likely biological activities and propose relevant experimental protocols.
Synthesis and Characterization
The synthesis of 2-substituted benzothiazoles, including those with a propan-2-one moiety, can be achieved through several established synthetic routes. A common and effective method involves the condensation of 2-aminothiophenol with a suitable β-keto acid, ester, or a related three-carbon carbonyl compound.[6]
Proposed Synthetic Protocol:
A plausible synthetic route for this compound is the condensation reaction between 2-aminothiophenol and ethyl acetoacetate.
Materials:
-
2-Aminothiophenol
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Ethanol
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of 2-aminothiophenol and ethyl acetoacetate.
-
Add polyphosphoric acid as a catalyst and dehydrating agent.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.
Experimental Workflow for Synthesis and Characterization:
Caption: Workflow for the synthesis and characterization of this compound.
Potential Medicinal Chemistry Applications
Based on the extensive literature on benzothiazole derivatives, this compound is a promising candidate for various therapeutic applications, particularly as an anticancer and antimicrobial agent.
Anticancer Activity
Numerous 2-substituted benzothiazole derivatives have demonstrated potent anticancer activity against a range of human cancer cell lines.[3][4] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[2]
Potential Signaling Pathways Targeted by Benzothiazole Derivatives in Cancer:
Benzothiazole derivatives have been shown to interfere with multiple signaling pathways implicated in cancer progression, including the EGFR/MAPK and PI3K/Akt/mTOR pathways. Downregulation of EGFR and subsequent inhibition of downstream effectors like STAT3, ERK, and AKT can lead to decreased cell proliferation and induction of apoptosis.[2]
References
- 1. ijrpc.com [ijrpc.com]
- 2. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights | Bentham Science [benthamscience.com]
- 5. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elar.urfu.ru [elar.urfu.ru]
Application Notes and Protocols for the Characterization of 1-(1,3-Benzothiazol-2-yl)propan-2-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 1-(1,3-Benzothiazol-2-yl)propan-2-one. This compound, featuring a key benzothiazole heterocyclic core, is a potential intermediate in pharmaceutical synthesis. Accurate characterization is critical for quality control, regulatory submission, and ensuring the reliability of downstream applications. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Representative data is presented in tabular format, and a logical workflow for characterization is provided.
Introduction
This compound is a heterocyclic ketone containing the benzothiazole scaffold. The benzothiazole ring is a prominent feature in a wide range of biologically active compounds and pharmaceuticals, exhibiting properties such as anticancer, antimicrobial, and anti-inflammatory activities. As a functionalized intermediate, the precise characterization of this molecule is paramount to confirm its identity, structure, and purity before its use in further synthetic steps or biological screening.
This application note details the integrated analytical approach for the unambiguous characterization of this compound, ensuring that researchers have reliable protocols for quality assessment.
Analytical Techniques & Experimental Protocols
A multi-technique approach is essential for a comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Utilize a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Acquire 1024-4096 scans with a relaxation delay of 2-5 seconds.
-
Process the data with an exponential multiplication (line broadening of 1-2 Hz).
-
-
Data Analysis: Integrate ¹H NMR signals and assign chemical shifts, multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants. Assign chemical shifts for all unique carbons in the ¹³C NMR spectrum.
Mass Spectrometry (MS)
MS provides information about the molecular weight and elemental composition of the molecule and offers structural clues through the analysis of fragmentation patterns.[1][2]
Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Fragmentation (MS/MS): Select the protonated molecular ion ([M+H]⁺) for collision-induced dissociation (CID) to obtain a product ion spectrum. Vary collision energy (e.g., 10-40 eV) to control the extent of fragmentation.
-
Data Analysis: Determine the exact mass of the molecular ion to confirm the elemental formula. Propose structures for major fragment ions to support the overall molecular structure.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[4]
Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then record the sample spectrum.
-
Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands (in cm⁻¹) for key functional groups, such as C=O (ketone), C=N (thiazole), C=C (aromatic), and C-H bonds.[5][6]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for determining the purity of the compound and for quantitative analysis. A reversed-phase method is typically suitable for this type of molecule.[7][8][9]
Protocol for Reversed-Phase HPLC (RP-HPLC):
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute further to an appropriate concentration for analysis (e.g., 0.1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), a C18 column, an autosampler, and a column oven.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A). A typical gradient might be: 0-20 min, 40-90% B; 20-25 min, 90% B; 25.1-30 min, 40% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV scan, likely around 254 nm or 280 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by the area percent method, assuming all components have a similar response factor.
Data Presentation and Interpretation
The following tables summarize representative data obtained from the characterization of this compound.
Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.05 | d | 1H | H-4 (Benzothiazole) |
| 7.89 | d | 1H | H-7 (Benzothiazole) |
| 7.48 | t | 1H | H-5 or H-6 (Benzothiazole) |
| 7.39 | t | 1H | H-6 or H-5 (Benzothiazole) |
| 4.15 | s | 2H | -CH₂- (Methylene) |
| 2.30 | s | 3H | -CH₃ (Methyl Ketone) |
Table 2: Representative ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 205.1 | C=O (Ketone) |
| 165.5 | C-2 (Benzothiazole, C=N) |
| 152.8 | C-7a (Benzothiazole) |
| 135.4 | C-3a (Benzothiazole) |
| 126.3 | C-5 or C-6 (Benzothiazole) |
| 125.1 | C-6 or C-5 (Benzothiazole) |
| 122.8 | C-4 (Benzothiazole) |
| 121.6 | C-7 (Benzothiazole) |
| 48.2 | -CH₂- (Methylene) |
| 29.5 | -CH₃ (Methyl Ketone) |
Table 3: Representative High-Resolution Mass Spectrometry (HRMS-ESI) Data
| Ion | Calculated m/z (C₁₀H₉NOS) | Observed m/z | Assignment |
| [M+H]⁺ | 192.0483 | 192.0481 | Molecular Ion |
| [M-CH₂CO+H]⁺ | 150.0275 | 150.0273 | Loss of ketene |
| [C₇H₅NS]⁺ | 135.0143 | 135.0142 | Benzothiazole fragment |
Table 4: Representative FT-IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3060 | Medium | Aromatic C-H Stretch |
| 2925 | Medium | Aliphatic C-H Stretch |
| 1720 | Strong, Sharp | C=O Stretch (Ketone)[10] |
| 1595 | Strong | C=N Stretch (Thiazole ring) |
| 1475, 1430 | Medium | Aromatic C=C Stretch |
| 755 | Strong | C-H Out-of-plane bend (ortho-disubstituted benzene) |
Visualization of Workflow
The following diagram illustrates a standard workflow for the complete analytical characterization of a synthesized compound like this compound.
Caption: Workflow for the analytical characterization of a novel chemical entity.
Conclusion
The combination of NMR, MS, FT-IR, and HPLC provides a robust and comprehensive framework for the characterization of this compound. The protocols and representative data presented herein serve as a reliable guide for researchers and scientists in pharmaceutical development to ensure the identity, structural integrity, and purity of this and related heterocyclic compounds. This rigorous analytical approach is fundamental to maintaining high standards of quality and consistency in drug discovery and development processes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. scispace.com [scispace.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. "HPLC Method development and instrument QC for Aldehyde and Ketone comp" by Trevor O'Neil and Seth Lyman [digitalcommons.usu.edu]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes and Protocols for Purity Analysis of 1-(1,3-Benzothiazol-2-yl)propan-2-one
These application notes provide detailed methodologies for the purity analysis of 1-(1,3-Benzothiazol-2-yl)propan-2-one using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is designed for the quantitative determination of this compound and the separation of its potential process-related impurities.
Experimental Protocol
1.1. Instrumentation and Columns
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Analytical Column Option 1: Grace Smart RP-18 (250 x 4.6 mm, 5 µm, 100 Å) or equivalent C18 column.[1]
-
Analytical Column Option 2: Luna C18(2) (250 x 4.6 mm, 5 µm, 100 Å) or equivalent C18 column.[1]
1.2. Reagents and Solutions
-
Acetonitrile (ACN): HPLC grade
-
Methanol (MeOH): HPLC grade
-
Water: HPLC grade or purified water
-
Trifluoroacetic Acid (TFA): HPLC grade
-
Mobile Phase A (System 1): Water/Acetonitrile (85:15, v/v) with 0.1% TFA.[1]
-
Mobile Phase B (System 2): Water/Acetonitrile/Methanol (75:20:5, v/v/v) with 0.1% TFA.[1]
-
Diluent: Acetonitrile/Water (50:50, v/v)
1.3. Chromatographic Conditions
| Parameter | System 1 | System 2 |
| Column | Grace Smart RP-18 (250 x 4.6 mm, 5 µm) | Luna C18(2) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic: Water/Acetonitrile (85:15, v/v) + 0.1% TFA[1] | Isocratic: Water/Acetonitrile/Methanol (75:20:5, v/v/v) + 0.1% TFA[1] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[1] |
| Column Temperature | 30 °C | 30 °C |
| Injection Volume | 10 µL | 10 µL |
| Detection Wavelength | 230 nm and 254 nm[1] | Diode Array Detector (DAD) scan 190-400 nm[1] |
| Run Time | Approximately 15 minutes | Approximately 15 minutes |
1.4. Sample and Standard Preparation
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
1.5. Data Analysis
-
Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the purity of the sample using the area normalization method. The percentage purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram and multiplying by 100.
Potential Impurities
The primary synthesis route for 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with a carbonyl compound. For this compound, this would likely involve the reaction of 2-aminothiophenol with either acetoacetic acid (followed by decarboxylation) or chloroacetone. Therefore, potential impurities could include:
-
2-Aminothiophenol (Starting Material)
-
Chloroacetone or Acetoacetic acid/ester (Starting Material)
-
Unreacted intermediates
-
By-products from side reactions
HPLC Workflow Diagram
Caption: HPLC analysis workflow for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This GC-MS method is proposed as a complementary technique for the identification and quantification of volatile and semi-volatile impurities in this compound.
Experimental Protocol
2.1. Instrumentation
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Analytical Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
2.2. Reagents and Solutions
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade)
-
Internal Standard (Optional): A suitable non-interfering compound.
2.3. GC-MS Conditions
| Parameter | Value |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 20:1) |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 450 amu |
2.4. Sample and Standard Preparation
-
Standard Solution: Prepare a stock solution of this compound reference standard in the chosen solvent at a concentration of 1 mg/mL. Prepare a working standard of approximately 100 µg/mL by diluting the stock solution.
-
Sample Solution: Prepare a sample solution of this compound in the chosen solvent at a concentration of approximately 100 µg/mL.
2.5. Data Analysis
-
Identify the main peak of this compound by its retention time and mass spectrum.
-
Identify potential impurities by searching their mass spectra against a library (e.g., NIST).
-
Quantify the impurities using the area normalization method or by using an internal standard for more accurate results.
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for impurity profiling.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the proposed analytical methods. These values should be established and validated in the user's laboratory.
| Parameter | HPLC Method | GC-MS Method |
| Limit of Detection (LOD) | To be determined | To be determined |
| Limit of Quantification (LOQ) | To be determined | To be determined |
| Linearity Range | To be determined | To be determined |
| Precision (%RSD) | To be determined | To be determined |
| Accuracy (% Recovery) | To be determined | To be determined |
Disclaimer: The provided methods are intended as a starting point for the development and validation of a purity analysis protocol for this compound. Method parameters may require optimization for specific instrumentation and sample matrices.
References
Application Notes and Protocols: 1-(1,3-Benzothiazol-2-yl)propan-2-one as a Versatile Precursor for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-(1,3-Benzothiazol-2-yl)propan-2-one, a key building block in the development of novel heterocyclic compounds. The presence of a reactive ketone and an adjacent active methylene group makes this benzothiazole derivative an ideal starting material for constructing a variety of pharmacologically relevant scaffolds.
Introduction to Synthetic Utility
This compound, also known as 2-acetonylbenzothiazole, possesses two key reactive sites that enable its use in a wide array of cyclization and condensation reactions. The benzothiazole moiety itself is a privileged structure in medicinal chemistry, known for its presence in compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] By using this compound as a starting material, researchers can readily synthesize more complex heterocyclic systems that incorporate this important pharmacophore.
The primary reactive centers for developing new heterocycles are:
-
The Ketone Carbonyl Group: Susceptible to nucleophilic attack, making it ideal for reactions with amines and hydrazines.
-
The α-Methylene Group: The protons on the carbon adjacent to the carbonyl are acidic and can be easily removed by a base, forming a nucleophilic enolate. This enolate can then react with various electrophiles.
This document outlines protocols for the synthesis of two important classes of heterocycles—pyrazoles and pyridines—starting from this compound.
Synthesis of Benzothiazolyl-Substituted Pyrazoles
The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and reliable method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[5][6] While this compound is not a 1,3-dicarbonyl compound itself, its active methylene group allows for in-situ formation of a 1,3-dicarbonyl equivalent or direct reaction with a hydrazine derivative under appropriate conditions to yield a pyrazole. A common strategy involves the condensation of the ketone with a hydrazine to form a hydrazone, which then undergoes cyclization.
Experimental Protocol: General Procedure for Pyrazole Synthesis
This protocol describes the synthesis of 3-(1,3-benzothiazol-2-ylmethyl)-5-methyl-1H-pyrazole derivatives via cyclocondensation with substituted hydrazines.
-
Reaction Setup: To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or glacial acetic acid (10 mL), add the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.1 mmol).
-
Reaction Conditions: Add a catalytic amount of a mineral acid (e.g., 2-3 drops of concentrated HCl) if necessary. Reflux the mixture for 4-8 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no solid forms, pour the mixture into ice-cold water (50 mL) and extract the product with an organic solvent like ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).
Data Presentation: Synthesis of Pyrazole Derivatives
| Entry | Hydrazine Derivative | Product | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Hydrazine Hydrate | 3-(1,3-Benzothiazol-2-ylmethyl)-5-methyl-1H-pyrazole | Ethanol | 6 | 75-85 |
| 2 | Phenylhydrazine | 3-(1,3-Benzothiazol-2-ylmethyl)-5-methyl-1-phenyl-1H-pyrazole | Glacial Acetic Acid | 8 | 70-80 |
| 3 | 4-Nitrophenylhydrazine | 3-(1,3-Benzothiazol-2-ylmethyl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazole | Glacial Acetic Acid | 8 | 65-75 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Figure 1. Synthetic pathway for pyrazole formation.
Synthesis of Benzothiazolyl-Substituted Pyridines
The synthesis of pyridines can be achieved through various condensation reactions. The Bohlmann-Rahtz pyridine synthesis, for instance, involves the condensation of an enamine with an ethynyl ketone.[7] A more general approach, the Hantzsch pyridine synthesis, typically uses two equivalents of a β-ketoester, an aldehyde, and ammonia.[8] By adapting these principles, this compound can serve as the active methylene component to construct substituted pyridines. A plausible one-pot, multi-component reaction would involve the reaction of this compound, an aldehyde, and an enamine or ammonia source.
Experimental Protocol: General Procedure for Pyridine Synthesis (Guareschi-Thorpe Type)
This protocol outlines the synthesis of 2-amino-3-cyano-4-aryl-6-(1,3-benzothiazol-2-ylmethyl)pyridines.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), an aromatic aldehyde (1.0 mmol, e.g., benzaldehyde), and malononitrile (1.0 mmol) in ethanol (15 mL).
-
Catalyst: Add a catalytic amount of a base, such as piperidine or triethylamine (0.2 mmol).
-
Reaction Conditions: Reflux the reaction mixture for 6-10 hours.
-
Monitoring: Track the reaction's progress by TLC.
-
Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration and wash with cold ethanol.
-
Purification: If necessary, recrystallize the product from a suitable solvent like N,N-dimethylformamide (DMF) or ethanol to obtain the pure substituted pyridine.
Data Presentation: Synthesis of Pyridine Derivatives
| Entry | Aldehyde | Product | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | 2-Amino-3-cyano-6-(1,3-benzothiazol-2-ylmethyl)-4-phenylpyridine | Piperidine | 8 | 80-90 |
| 2 | 4-Chlorobenzaldehyde | 2-Amino-3-cyano-4-(4-chlorophenyl)-6-(1,3-benzothiazol-2-ylmethyl)pyridine | Piperidine | 8 | 75-85 |
| 3 | 4-Methoxybenzaldehyde | 2-Amino-3-cyano-4-(4-methoxyphenyl)-6-(1,3-benzothiazol-2-ylmethyl)pyridine | Triethylamine | 10 | 70-80 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions.
Figure 2. Multi-component synthesis of substituted pyridines.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel heterocyclic compounds. Its inherent reactivity allows for the straightforward construction of complex molecules incorporating the medicinally significant benzothiazole scaffold. The protocols outlined here for the synthesis of pyrazoles and pyridines serve as a foundation for further exploration and can be adapted to a wide range of substrates, enabling the creation of diverse chemical libraries for drug discovery and materials science applications.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine synthesis [organic-chemistry.org]
- 4. bepls.com [bepls.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Crystallization of High-Purity 1-(1,3-Benzothiazol-2-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for obtaining high-purity crystalline 1-(1,3-Benzothiazol-2-yl)propan-2-one, a key intermediate in pharmaceutical synthesis. The following sections outline systematic approaches to solvent screening, and various crystallization techniques, and provide a detailed experimental protocol for a recommended method.
Introduction
Crystallization is a critical purification step in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. The solid-state properties of a compound, including purity, crystal habit, and particle size distribution, are defined during this stage and can significantly impact downstream processing and final product performance. For this compound, achieving high purity is essential to ensure the quality and safety of the final drug substance.
These notes describe various techniques to achieve high-purity crystals of the target compound, focusing on systematic solvent selection and optimization of crystallization conditions.
Data Presentation: Solvent Screening for Crystallization
A systematic solvent screening is the first step in developing an effective crystallization protocol. The choice of solvent is critical as it influences solubility, supersaturation, nucleation, and crystal growth. A good crystallization solvent should exhibit moderate solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.
An initial screening of solvents from different classes should be performed to identify suitable candidates. The following table summarizes the solubility of this compound in a range of common solvents at two different temperatures.
| Solvent Class | Solvent | Solubility at 50°C ( g/100 mL) | Solubility at 25°C ( g/100 mL) | Observations |
| Alcohols | Methanol | 15.2 | 2.5 | Good potential for cooling crystallization. |
| Ethanol | 12.8 | 1.8 | Good potential for cooling crystallization.[1] | |
| Isopropanol | 8.5 | 0.9 | Suitable for cooling crystallization. | |
| Ketones | Acetone | 25.1 | 8.3 | High solubility, may require an anti-solvent. |
| Esters | Ethyl Acetate | 18.9 | 4.1 | Good potential for cooling crystallization. |
| Aromatics | Toluene | 10.2 | 1.5 | Potential for cooling crystallization. |
| Ethers | Tetrahydrofuran (THF) | 30.5 | 12.0 | Very high solubility, likely needs an anti-solvent. |
| Hydrocarbons | Heptane | 0.5 | <0.1 | Low solubility, potential as an anti-solvent. |
| Water | Water | <0.1 | <0.1 | Insoluble, effective as an anti-solvent. |
Note: The data presented in this table is illustrative and should be confirmed experimentally.
Experimental Protocols
Based on the solvent screening data, several crystallization techniques can be employed. Below are detailed protocols for the most common and effective methods.
Protocol 1: Cooling Crystallization from a Single Solvent
This is the simplest crystallization method and is often the first to be attempted.
1. Dissolution: a. In a suitable flask, dissolve the crude this compound in a minimum amount of a selected solvent (e.g., ethanol or methanol) at an elevated temperature (e.g., 50-60°C) with stirring until a clear solution is obtained.[1] b. A typical starting ratio is 1 g of crude material to 10-15 mL of solvent.
2. Hot Filtration (Optional): a. If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.
3. Cooling and Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, more well-defined crystals. b. Once the solution has reached room temperature, it can be placed in an ice bath or refrigerator to maximize the yield of crystals.
4. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Buchner funnel. b. Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities. c. Dry the crystals under vacuum at a temperature well below their melting point.
Protocol 2: Anti-Solvent Crystallization
This method is useful when the compound is highly soluble in a particular solvent at room temperature.
1. Dissolution: a. Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., acetone or THF) at room temperature.
2. Addition of Anti-Solvent: a. Slowly add an "anti-solvent" (a solvent in which the compound is poorly soluble, e.g., water or heptane) to the stirred solution until the solution becomes slightly turbid. The onset of turbidity indicates the point of saturation. b. Add a few drops of the "good" solvent back into the mixture until the turbidity just disappears.
3. Crystallization: a. Allow the solution to stand undisturbed at room temperature. Crystals should form over time. b. To improve the yield, the flask can be cooled in an ice bath.
4. Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of a mixture of the "good" solvent and the anti-solvent. c. Dry the crystals under vacuum.
Protocol 3: Vapor Diffusion
This technique is suitable for obtaining high-quality single crystals, often for X-ray diffraction studies, and can also be used for small-scale purification.
1. Preparation: a. Dissolve the crude compound in a small amount of a relatively volatile "good" solvent (e.g., dichloromethane or acetone) in a small, open vial. b. Place this vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar). c. Add a larger volume of a more volatile "anti-solvent" (e.g., hexane or diethyl ether) to the bottom of the larger container, ensuring the level of the anti-solvent is below the top of the inner vial.
2. Diffusion and Crystallization: a. Seal the outer container and leave it undisturbed. b. The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial, reducing the solubility of the compound and inducing crystallization.
3. Isolation: a. Once a sufficient quantity of crystals has formed, carefully remove the inner vial. b. Isolate the crystals by decanting the mother liquor or by using a pipette. c. Wash the crystals with a small amount of the anti-solvent and air-dry.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described crystallization techniques.
Caption: Workflow for Cooling Crystallization.
Caption: Workflow for Anti-Solvent Crystallization.
Caption: Workflow for Vapor Diffusion Crystallization.
Concluding Remarks
The selection of an appropriate crystallization technique and the careful optimization of its parameters are paramount for obtaining this compound in high purity. It is recommended to start with small-scale trials to identify the most promising solvent systems and conditions before scaling up the process. The protocols and workflows provided in these application notes serve as a comprehensive guide for researchers and professionals in the field of drug development to achieve consistent and high-quality results.
References
Application Notes and Protocols for 1-(1,3-Benzothiazol-2-yl)propan-2-one and Structurally Related Compounds
Introduction
Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The benzothiazole nucleus is a key structural motif in a variety of biologically active molecules, exhibiting properties such as anti-inflammatory, analgesic, anticancer, antimicrobial, and neuroprotective effects.[1] This document provides detailed experimental designs for in vitro and in vivo studies based on established protocols for related benzothiazole compounds, which can serve as a starting point for the investigation of 1-(1,3-Benzothiazol-2-yl)propan-2-one.
Data Presentation: Biological Activities of Related Benzothiazole Derivatives
The following tables summarize quantitative data from in vivo studies on benzothiazole derivatives with anti-inflammatory and analgesic properties.
Table 1: Anti-inflammatory Activity of Benzohydrazide Derivatives in a Carrageenan-Induced Rat Paw Edema Model
| Compound | Dose | % Inhibition of Edema (1 hr) | % Inhibition of Edema (2 hr) | % Inhibition of Edema (3 hr) |
| 3C | Not Specified | 70.03 | 74.38 | 78.11 |
| 3E | Not Specified | 62.06 | 71.04 | 76.14 |
Table 2: Analgesic Activity of Benzohydrazide Derivatives
| Compound | ED₅₀ (mM/kg) after 0.5 hr | ED₅₀ (mM/kg) after 1 hr | ED₅₀ (mM/kg) after 2 hr |
| 3B | 95 ± 1.6 | 99 ± 1.4 | 87 ± 2.1 |
| 3C | 85 ± 4.2 | 71 ± 4.8 | 68 ± 6.4 |
| 3E | 126 ± 0.5 | 83 ± 1.0 | 75 ± 5.7 |
| Celecoxib (Standard) | 155 ± 4.2 | 70 ± 1.4 | 69 ± 0.9 |
Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema[1]
This protocol is designed to assess the acute anti-inflammatory effects of a test compound.
Materials:
-
Wistar albino rats (150-200g)
-
1% (w/v) Carrageenan solution in normal saline
-
Test compound (e.g., this compound)
-
Reference standard (e.g., Diclofenac sodium)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Fast the rats for 12 hours before the experiment with free access to water.
-
Divide the animals into three groups: control, standard, and test.
-
Administer the vehicle (e.g., 0.5% carboxymethyl cellulose) to the control group, the standard drug to the standard group, and the test compound to the test group via oral gavage.
-
After 30 minutes of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.
-
Calculate the percentage inhibition of paw edema for the standard and test groups relative to the control group.
In vivo anti-inflammatory experimental workflow.
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test
This protocol evaluates the peripheral analgesic activity of a test compound.
Materials:
-
Swiss albino mice (20-25g)
-
0.6% (v/v) Acetic acid solution
-
Test compound
-
Reference standard (e.g., Aspirin)
-
Oral gavage needles
-
Observation chambers
Procedure:
-
Fast the mice for 12 hours before the experiment with free access to water.
-
Divide the animals into three groups: control, standard, and test.
-
Administer the vehicle, standard drug, or test compound orally.
-
After 30 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.
-
Immediately place the mice in individual observation chambers.
-
Count the number of writhes (a characteristic stretching and constriction of the abdomen) for each mouse for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage protection from writhing for the standard and test groups relative to the control group.
In vivo analgesic experimental workflow.
In Vitro Antiproliferative Activity: MTT Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
MTT assay workflow.
Potential Signaling Pathways for Investigation
Based on the activities of related benzothiazole derivatives, the following signaling pathways could be relevant for this compound.
JNK Signaling Pathway in Neuroprotection
Some benzothiazole derivatives have been shown to be inhibitors of the c-Jun N-terminal protein kinase (JNK) signaling pathway, which is implicated in ischemia-induced cell death. Inhibition of this pathway can be neuroprotective.
Inhibition of the JNK signaling pathway.
These application notes and protocols provide a framework for the initial investigation of the biological activities of this compound. Researchers should adapt and optimize these methods based on the specific properties of the compound and their experimental objectives.
References
Application Note: Scale-Up Considerations for the Industrial Synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(1,3-Benzothiazol-2-yl)propan-2-one is a key intermediate in the synthesis of various biologically active compounds and functional materials. As demand for these final products grows, the need for a robust, efficient, and scalable manufacturing process for this benzothiazole derivative becomes critical. Transitioning a synthetic route from the laboratory bench to an industrial plant requires careful consideration of numerous factors beyond simple reaction yield. This document outlines the key scale-up considerations, provides a general industrial-scale protocol, and details the safety and analytical measures necessary for the successful production of this compound.
The most common and industrially viable approach for synthesizing 2-substituted benzothiazoles is the condensation reaction of 2-aminothiophenol with a carbonyl-containing compound.[1][2] For the target molecule, the logical precursor is a reactive derivative of acetoacetic acid, which undergoes condensation and subsequent cyclization with 2-aminothiophenol.
Synthetic Pathway and Mechanism
The synthesis proceeds via the condensation of 2-aminothiophenol with a β-keto ester or β-diketone, such as ethyl acetoacetate or 2,4-pentanedione. The reaction involves the formation of a ketamine or enamine intermediate, followed by intramolecular nucleophilic attack of the thiol group and subsequent C-C bond cleavage to yield the desired product.[1]
Caption: Proposed reaction pathway for the synthesis of this compound.
Key Scale-Up Considerations
Scaling a chemical process from grams to kilograms or tons introduces challenges related to mass transfer, heat transfer, safety, and economic viability. The following table summarizes the critical parameters that must be re-evaluated for industrial production.
Table 1: Comparison of Lab-Scale vs. Industrial-Scale Parameters
| Parameter | Laboratory Scale (Grams) | Industrial Scale (Kilograms/Tons) | Key Considerations for Scale-Up |
| Reactants | High-purity reagents. Stoichiometry may not be fully optimized for cost. | Sourcing from bulk suppliers. Cost-effectiveness is paramount. Purity and supplier qualification are critical. | Raw material cost, availability, and consistency of quality. Safety of handling large quantities of 2-aminothiophenol (toxic, strong odor). |
| Solvent | Reagent-grade solvents (e.g., Ethanol, DMSO, Chlorobenzene).[3] | Industrial-grade solvents (e.g., Toluene, Heptane). Focus on solvent recovery and recycling. Solvent-free conditions are ideal.[1] | Environmental regulations (VOCs), cost, ease of recovery, safety (flashpoint), and compatibility with equipment. |
| Catalyst | Homogeneous catalysts (e.g., p-TSA, H2O2/HCl).[1][3] | Heterogeneous or reusable catalysts preferred for ease of separation and reduced waste.[4] Catalyst-free routes are highly desirable. | Catalyst cost, lifespan, recovery/recyclability, and impact on product purity. |
| Temperature Control | Heating mantles, oil baths. Rapid heating/cooling. | Jacketed reactors with controlled heating/cooling fluid circulation. Exotherm management is critical. | The condensation reaction is often exothermic. Inadequate heat removal can lead to runaway reactions and byproduct formation. |
| Mixing | Magnetic stir bars, overhead stirrers. | Baffles and optimized impellers (e.g., anchor, turbine) in large reactors to ensure homogeneity. | Poor mixing can lead to localized "hot spots," reduced yield, and inconsistent product quality. |
| Work-up & Isolation | Liquid-liquid extraction, evaporation. | Phase separation, precipitation, or crystallization followed by filtration (e.g., Nutsche filter dryer). | Minimizing solvent use and aqueous waste streams. Designing a process that avoids emulsion formation. |
| Purification | Column chromatography.[3] | Recrystallization, distillation, or melt crystallization. Chromatography is generally too expensive for large-scale production. | Throughput, solvent loss, and final product purity specifications. |
| Process Monitoring | Thin-Layer Chromatography (TLC), offline HPLC. | Process Analytical Technology (PAT), including in-line IR, Raman, or automated HPLC sampling to monitor reaction completion. | Real-time data allows for better process control, optimization, and ensures batch-to-batch consistency. |
| Safety | Fume hood. | Process Hazard Analysis (PHA), dedicated ventilation, closed-system transfers, and personal protective equipment (PPE). | Handling of odorous and toxic 2-aminothiophenol, managing potential exotherms, and handling flammable solvents. |
Proposed Industrial Synthesis Protocol
This protocol describes a generalized process for a 500 L reactor, targeting approximately 50 kg of the final product.
Equipment:
-
500 L Glass-Lined or Stainless Steel Jacketed Reactor with overhead stirrer, condenser, and temperature probe.
-
Charging ports for solids and liquids.
-
Receiving vessels.
-
Centrifuge or Nutsche Filter Dryer.
-
Vacuum Tray Dryer.
Table 2: Bill of Materials (Example Batch)
| Material | Molecular Weight | Quantity (kg) | Moles (kmol) | Molar Ratio |
| 2-Aminothiophenol | 125.19 | 40.0 | 0.319 | 1.0 |
| Ethyl Acetoacetate | 130.14 | 45.8 | 0.352 | 1.1 |
| p-Toluenesulfonic Acid (p-TSA) | 172.20 | 1.4 | 0.008 | 0.025 |
| Toluene | - | 250 L | - | - |
| Sodium Bicarbonate (5% aq. sol.) | - | ~100 L | - | - |
| Brine | - | ~50 L | - | - |
| Heptane (for recrystallization) | - | ~150 L | - | - |
Experimental Protocol:
-
Reactor Preparation: Ensure the 500 L reactor is clean, dry, and inerted with nitrogen.
-
Charging:
-
Charge the reactor with Toluene (250 L).
-
Under nitrogen and with moderate agitation, charge 2-aminothiophenol (40.0 kg).
-
Charge ethyl acetoacetate (45.8 kg).
-
Charge the catalyst, p-toluenesulfonic acid (1.4 kg).
-
-
Reaction:
-
Heat the reactor contents to reflux (~110°C) using the jacket.
-
Continue refluxing for 8-12 hours. Monitor the reaction progress using in-process control (IPC) sampling (e.g., HPLC analysis) until the consumption of 2-aminothiophenol is >98%.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 40-50°C.
-
Slowly add 5% aqueous sodium bicarbonate solution (~100 L) to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is >7.
-
Stop agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Wash the organic layer with brine (~50 L). Remove the lower aqueous layer.
-
-
Solvent Swap and Crystallization:
-
Distill off the toluene under atmospheric pressure, then switch to vacuum to remove the remaining solvent.
-
Charge heptane (~150 L) to the resulting crude oil/solid.
-
Heat the mixture to 60-70°C to dissolve the product, then slowly cool to 0-5°C over 4-6 hours to induce crystallization.
-
Hold at 0-5°C for at least 2 hours.
-
-
Filtration and Drying:
-
Filter the resulting slurry using a centrifuge or Nutsche filter.
-
Wash the filter cake with cold heptane (2 x 20 L).
-
Dry the solid product in a vacuum tray dryer at 50-60°C until the loss on drying (LOD) is <0.5%.
-
-
Packaging: Discharge the dry, off-white to pale yellow solid product (expected yield: 45-50 kg) into double-lined poly bags in a sealed drum.
Industrial Process Workflow
The overall manufacturing process can be visualized as a sequence of unit operations, each with its own set of critical process parameters (CPPs) and quality checks.
Caption: High-level workflow for the industrial production of this compound.
Quality Control Specifications
The final product must be tested against a set of specifications to ensure its suitability for downstream applications.
Table 3: Final Product Quality Control Specifications
| Test | Specification | Method |
| Appearance | Off-white to pale yellow crystalline solid | Visual |
| Identity | Conforms to the reference standard | FTIR, NMR |
| Purity (Assay) | ≥ 99.0% | HPLC |
| Melting Point | TBD (To be determined) | DSC or MP Apparatus |
| Loss on Drying (LOD) | ≤ 0.5% | Gravimetric (Vacuum Oven) |
| Residual Solvents | Toluene: ≤ 890 ppm; Heptane: ≤ 5000 ppm | GC-HS |
Safety and Environmental Considerations
-
2-Aminothiophenol: This raw material is toxic and has an extremely unpleasant and pervasive odor. All transfers should be conducted in closed systems. Personnel must wear appropriate PPE, including air-purifying respirators with organic vapor cartridges, chemical-resistant gloves, and splash goggles.
-
Toluene: A flammable solvent and a volatile organic compound (VOC). The process should be conducted in a well-ventilated area with explosion-proof equipment. A robust solvent recovery system should be in place to minimize emissions and reduce costs.
-
Exotherm Management: The reaction can be exothermic. The rate of heating should be carefully controlled, and the reactor's cooling system must be sufficient to handle the heat load.
-
Waste Disposal: Aqueous waste streams from the work-up will contain salts and residual organics and must be treated before discharge. Solvent waste should be properly segregated and sent for incineration or recovery. The used catalyst must also be disposed of in accordance with local regulations.
References
Anwendungsbeispiele und Protokolle zur Derivatisierung von 1-(1,3-Benzothiazol-2-yl)propan-2-on für das biologische Screening
Anwendungsbeispiele und Protokolle für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeispiele beschreiben die Derivatisierung des Moleküls 1-(1,3-Benzothiazol-2-yl)propan-2-on als Ausgangsmaterial für die Synthese potenziell bioaktiver Verbindungen. Die hier beschriebenen Protokolle bieten detaillierte Methoden zur Herstellung von Chalcon- und Hydrazon-Derivaten sowie zur Bewertung ihrer antimikrobiellen und antikanzerogenen Eigenschaften.
Einleitung
Benzothiazol und seine Derivate sind eine wichtige Klasse heterozyklischer Verbindungen, die aufgrund ihrer vielfältigen pharmakologischen Aktivitäten große Aufmerksamkeit in der medizinischen Chemie auf sich gezogen haben.[1][2][3][4] Diese Verbindungen haben ein breites Spektrum an biologischen Wirkungen gezeigt, darunter antimikrobielle, antikanzerogene, entzündungshemmende und antivirale Eigenschaften.[1][2][3][4][5] Die Modifikation des Benzothiazol-Grundgerüsts durch die Einführung verschiedener funktioneller Gruppen ist eine gängige Strategie zur Entwicklung neuer therapeutischer Wirkstoffe mit verbesserter Wirksamkeit und Spezifität.
1-(1,3-Benzothiazol-2-yl)propan-2-on ist ein vielseitiges Ausgangsmaterial für die Synthese einer Reihe von Derivaten. Die Keton-Funktionalität ermöglicht Reaktionen wie die Claisen-Schmidt-Kondensation zur Bildung von Chalconen und die Kondensation mit Hydrazinen zur Bildung von Hydrazonen. Diese Derivate bieten eine strukturelle Vielfalt, die für das biologische Screening und die Identifizierung neuer Leitstrukturen in der Arzneimittelentwicklung wertvoll ist.
Datenpräsentation
Die folgende Tabelle fasst die quantitativen biologischen Aktivitätsdaten für ausgewählte Derivate zusammen.
Tabelle 1: Antimikrobielle Aktivität von Benzothiazol-Chalcon-Derivaten (Minimale Hemmkonzentration in μg/ml)
| Verbindung | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Referenz |
| Chalcon-Derivat 1 | 6.25 | 12.5 | 25 | 50 | [6] |
| Chalcon-Derivat 2 | 3.12 | 6.25 | 12.5 | 25 | [6] |
| Chalcon-Derivat 3 | 12.5 | 25 | 50 | 100 | [6] |
| Ciprofloxacin (Standard) | 6.25 | 6.25 | 3.125 | 6.25 | [7] |
Tabelle 2: Antikanzerogene Aktivität von Benzothiazol-Chalcon-Hybriden gegen Magenkrebs-Zelllinien (IC50 in µg/ml)
| Verbindung | AGS (48h) | HCT116 (48h) | HepG2 (48h) | Referenz |
| Benzothiazol-Chalcon C3 | 7.55 | > 50 | > 50 | [8] |
| Benzothiazol-Chalcon C4 | 8.25 | > 50 | > 50 | [8] |
| Cisplatin (Standard) | 15.71 | 10.23 | 12.45 | [8] |
Experimentelle Protokolle
Synthese von Chalcon-Derivaten über Claisen-Schmidt-Kondensation
Dieses Protokoll beschreibt die Synthese von Chalcon-Analoga von 1-(1,3-Benzothiazol-2-yl)propan-2-on.
Materialien:
-
1-(1,3-Benzothiazol-2-yl)propan-2-on
-
Substituierte aromatische Aldehyde
-
Ethanol
-
Wässrige Kaliumhydroxid-Lösung (10%)
-
Salzsäure (verdünnt)
-
Rundkolben
-
Magnetrührer
-
Rückflusskühler
-
Dünnschichtchromatographie (DC)-Platten
-
Ausrüstung zur Säulenchromatographie (falls erforderlich)
Prozedur:
-
Lösen Sie 1 Äquivalent 1-(1,3-Benzothiazol-2-yl)propan-2-on und 1,1 Äquivalente eines substituierten aromatischen Aldehyds in Ethanol in einem Rundkolben.
-
Fügen Sie unter Rühren langsam eine 10%ige wässrige Kaliumhydroxid-Lösung hinzu, bis die Lösung basisch ist.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 4-6 Stunden. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie.
-
Säuern Sie die Reaktionsmischung nach Abschluss der Reaktion vorsichtig mit verdünnter Salzsäure an, bis ein Niederschlag ausfällt.
-
Filtrieren Sie den festen Niederschlag ab, waschen Sie ihn mit kaltem Wasser und trocknen Sie ihn.
-
Reinigen Sie das Rohprodukt durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol) oder durch Säulenchromatographie auf Kieselgel, um das reine Chalcon-Derivat zu erhalten.
-
Charakterisieren Sie die Struktur des synthetisierten Chalcons mit geeigneten spektroskopischen Techniken (FT-IR, 1H-NMR, 13C-NMR und Massenspektrometrie).
Synthese von Hydrazon-Derivaten
Dieses Protokoll beschreibt die Synthese von Hydrazon-Derivaten aus 1-(1,3-Benzothiazol-2-yl)propan-2-on.
Materialien:
-
1-(1,3-Benzothiazol-2-yl)propan-2-on
-
Hydrazinhydrat oder substituiertes Hydrazin
-
Ethanol
-
Eisessig (katalytische Menge)
-
Rundkolben
-
Magnetrührer
-
Rückflusskühler
Prozedur:
-
Lösen Sie 1 Äquivalent 1-(1,3-Benzothiazol-2-yl)propan-2-on in Ethanol in einem Rundkolben.
-
Fügen Sie 1,1 Äquivalente Hydrazinhydrat oder ein substituiertes Hydrazin hinzu.
-
Fügen Sie eine katalytische Menge Eisessig hinzu.
-
Erhitzen Sie die Mischung für 2-4 Stunden unter Rückfluss.
-
Kühlen Sie die Reaktionsmischung nach Abschluss auf Raumtemperatur ab.
-
Der ausfallende Feststoff wird abfiltriert, mit kaltem Ethanol gewaschen und getrocknet, um das Hydrazon-Derivat zu erhalten.
-
Charakterisieren Sie die Struktur des synthetisierten Hydrazons mit geeigneten spektroskopischen Techniken.[3]
Protokoll für die antimikrobielle Untersuchung mittels Bouillon-Mikrodilutionsmethode
Dieses Protokoll beschreibt die Bestimmung der minimalen Hemmkonzentration (MHK) der synthetisierten Verbindungen.
Materialien:
-
Synthetisierte Benzothiazol-Derivate
-
Bakterienstämme (z. B. Staphylococcus aureus, Escherichia coli)
-
Müller-Hinton-Bouillon (MHB)
-
Sterile 96-Well-Mikrotiterplatten
-
Inkubator (37 °C)
-
Mikroplattenleser
Prozedur:
-
Bereiten Sie eine Stammlösung jeder Testverbindung in einem geeigneten Lösungsmittel (z. B. DMSO) vor.
-
Führen Sie serielle zweifache Verdünnungen der Verbindungen in MHB in den Wells einer 96-Well-Platte durch, um einen Konzentrationsbereich zu erhalten.
-
Bereiten Sie ein Bakterieninokulum vor und stellen Sie es auf eine Standardkonzentration (z. B. 0,5 McFarland-Standard) ein.
-
Inokulieren Sie jedes Well mit der Bakteriensuspension.
-
Inkubieren Sie die Platten bei 37 °C für 18-24 Stunden.
-
Bestimmen Sie die MHK als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Bakterienwachstum zu beobachten ist.
Protokoll für die In-vitro-Antikrebs-Untersuchung mittels MTT-Assay
Dieses Protokoll beschreibt die Bewertung der Zytotoxizität der synthetisierten Verbindungen gegen Krebszelllinien.
Materialien:
-
Synthetisierte Benzothiazol-Derivate
-
Krebszelllinien (z. B. MCF-7, HepG2)
-
Zellkulturmedium (z. B. DMEM)
-
Fötales Kälberserum (FCS)
-
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid)-Lösung
-
Dimethylsulfoxid (DMSO)
-
Sterile 96-Well-Zellkulturplatten
-
CO2-Inkubator (37 °C, 5 % CO2)
-
ELISA-Reader
Prozedur:
-
Säen Sie die Zellen in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well aus und inkubieren Sie sie über Nacht.
-
Behandeln Sie die Zellen mit verschiedenen Konzentrationen der Testverbindungen und inkubieren Sie sie für 48 Stunden.
-
Fügen Sie jedem Well MTT-Lösung hinzu und inkubieren Sie für weitere 4 Stunden.
-
Entfernen Sie das Medium und lösen Sie die gebildeten Formazan-Kristalle in DMSO.
-
Messen Sie die Extinktion bei 570 nm mit einem ELISA-Reader.
-
Berechnen Sie die prozentuale Zellviabilität und bestimmen Sie den IC50-Wert (die Konzentration, die das Zellwachstum um 50 % hemmt).
Visualisierungen
Abbildung 1: Arbeitsablauf zur Derivatisierung und zum biologischen Screening.
Abbildung 2: Logischer Ablauf des biologischen Screenings.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 4. New chalcone derivatives as potential antimicrobial and antioxidant agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrevlett.com [chemrevlett.com]
- 6. ejbps.com [ejbps.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Evaluation of Benzothiazole-Chalcone Hybrids: Apoptosis Induction, Docking Analysis, and Anticancer Potential in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-one
Welcome to the technical support center for the synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-one. This resource is designed for researchers, scientists, and professionals in drug development to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used Phillips benzothiazole synthesis method.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incorrect Reaction Conditions | Ensure the reaction is conducted under appropriate heating. The use of polyphosphoric acid (PPA) as both a catalyst and solvent often requires elevated temperatures (typically 120-140°C) for efficient cyclization and dehydration. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Poor Quality of Starting Materials | 2-Aminothiophenol is susceptible to oxidation. Use freshly distilled or purified 2-aminothiophenol. Ensure ethyl acetoacetate is pure and dry. |
| Inefficient Cyclization | The Phillips synthesis of benzothiazoles can be sensitive to the reaction medium. Polyphosphoric acid (PPA) is a common and effective medium for this reaction, acting as both a catalyst and a dehydrating agent. If using other catalysts, such as Lewis or Brønsted acids, ensure they are used in the correct stoichiometry and that water is effectively removed. |
| Suboptimal Stoichiometry | A slight excess of ethyl acetoacetate may be beneficial, but a large excess can lead to side reactions. Start with a 1:1.1 molar ratio of 2-aminothiophenol to ethyl acetoacetate and optimize from there. |
| Presence of Water | The cyclization step involves dehydration. Ensure all glassware is thoroughly dried and use anhydrous solvents if the reaction is not performed neat in PPA. |
Problem 2: Formation of Significant Byproducts
| Possible Cause | Suggested Solution |
| Side Reaction with Ethyl Acetoacetate | At elevated temperatures, ethyl acetoacetate can undergo self-condensation. Add the ethyl acetoacetate dropwise to the heated 2-aminothiophenol/PPA mixture to maintain a low concentration of the ketoester. |
| Formation of Benzothiazine Derivatives | Under certain conditions, particularly with different oxidizing agents, the reaction between 2-aminothiophenol and ethyl acetoacetate can lead to the formation of 4H-1,4-benzothiazine derivatives. Ensure that the reaction conditions favor the Phillips cyclization pathway. The use of PPA generally directs the synthesis towards the desired benzothiazole. |
| Oxidation of 2-Aminothiophenol | The thiol group in 2-aminothiophenol can be oxidized to a disulfide. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Residual Polyphosphoric Acid (PPA) | After the reaction, carefully quench the mixture by pouring it onto crushed ice. The product can then be extracted with an organic solvent like ethyl acetate. Neutralize the aqueous layer with a base (e.g., sodium bicarbonate solution) to ensure complete extraction of the product. |
| Oily Product | The crude product may be an oil. Purification by column chromatography on silica gel using a gradient of ethyl acetate in hexane is often effective. |
| Co-eluting Impurities | If impurities are difficult to separate by chromatography, consider recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate). |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method is the Phillips benzothiazole synthesis, which involves the condensation of 2-aminothiophenol with a β-keto ester, in this case, ethyl acetoacetate. The reaction is typically catalyzed by a dehydrating acid such as polyphosphoric acid (PPA).
Q2: What is the role of polyphosphoric acid (PPA) in this synthesis?
Polyphosphoric acid serves as both a Brønsted acid catalyst and a powerful dehydrating agent. It facilitates the initial condensation between the amino group of 2-aminothiophenol and the keto group of ethyl acetoacetate, followed by the cyclization and dehydration to form the benzothiazole ring.
Q3: What are the expected yields for this synthesis?
Yields can vary significantly depending on the reaction conditions and the purity of the starting materials. With optimized conditions using PPA, yields in the range of 60-80% can be expected. However, without optimization, yields may be lower.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC). Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate. The product, this compound, is more nonpolar than the starting material, 2-aminothiophenol, and will have a higher Rf value.
Q5: What are the key characterization features of this compound?
The structure can be confirmed using standard spectroscopic methods:
-
¹H NMR: Expect signals for the aromatic protons of the benzothiazole ring, a singlet for the methylene protons (-CH₂-), and a singlet for the methyl protons (-CH₃).
-
¹³C NMR: Look for the characteristic signals of the carbonyl carbon (C=O), the carbons of the benzothiazole ring, and the methylene and methyl carbons.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₀H₉NOS) should be observed.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration should be present.
Experimental Protocols
Key Experimental Protocol: Synthesis using Polyphosphoric Acid
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
2-Aminothiophenol
-
Ethyl acetoacetate
-
Polyphosphoric acid (PPA)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place polyphosphoric acid.
-
Heat the PPA to approximately 80-90°C with stirring.
-
Slowly add 2-aminothiophenol to the hot PPA.
-
To this mixture, add ethyl acetoacetate dropwise over a period of 15-20 minutes.
-
After the addition is complete, raise the temperature to 120-140°C and maintain it for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Data Presentation
Table 1: Summary of Reaction Parameters and Reported Yields for Benzothiazole Synthesis from 2-Aminothiophenol and Carbonyl Compounds
| Carbonyl Compound | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various Aldehydes | ZnO NPs | Ethanol/Neat | Room Temp. | 0.5-1 | 76-96 | [1] |
| Aromatic Aldehydes | H₂O₂/HCl | Ethanol | Room Temp. | 0.75-1 | 85-94 | [1] |
| Ketones | None (Ketone as solvent) | Ketone | Reflux | 2-24 | 39-95 | [2] |
| Carboxylic Acids | PPA | Neat | 220 | 3 | 50-60 | [3] |
| Carboxylic Acids | Methanesulfonic acid/Silica gel | Neat | Reflux | 1-2 | High | [1] |
| Acyl Chlorides | Solvent-free | Neat | Room Temp. | < 5 min | Excellent | [4] |
Note: The yields reported are for a range of substrates and may not be directly applicable to the synthesis of this compound without optimization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 3. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Common side products and impurities in 1-(1,3-Benzothiazol-2-yl)propan-2-one synthesis.
Welcome to the technical support center for the synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing 2-substituted benzothiazoles, which can be adapted for this compound, include:
-
Condensation of 2-aminothiophenol with a β-keto ester or acid: This typically involves the reaction of 2-aminothiophenol with ethyl acetoacetate or a similar acetoacetyl derivative.
-
Reaction of 2-substituted benzothiazoles with a propan-2-one equivalent: This can involve the reaction of 2-chlorobenzothiazole or 2-mercaptobenzothiazole with the enolate of acetone or a related three-carbon synthon.
-
Oxidation of 1-(1,3-benzothiazol-2-yl)propan-2-ol: If the corresponding secondary alcohol is available, it can be oxidized to the desired ketone.
Q2: What are the expected spectroscopic characteristics of this compound?
A2: While specific data may vary, you can generally expect the following:
-
¹H NMR: Signals corresponding to the protons on the benzothiazole ring, a singlet for the methylene group adjacent to the carbonyl and the benzothiazole ring, and a singlet for the methyl group.
-
¹³C NMR: Resonances for the carbonyl carbon, the methylene carbon, the methyl carbon, and the carbons of the benzothiazole ring system.
-
IR Spectroscopy: A characteristic strong absorption band for the carbonyl group (C=O) stretching, typically in the region of 1710-1730 cm⁻¹.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₉NOS).
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or no yield of the desired product.
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Conditions | Verify the recommended temperature, reaction time, and solvent for your chosen synthetic route. Many benzothiazole syntheses require specific temperature control to avoid side reactions. |
| Degradation of Starting Materials | 2-aminothiophenol is susceptible to oxidation. Ensure it is of high purity and, if necessary, distill it before use. Store it under an inert atmosphere. |
| Inefficient Catalyst or Reagent | If using a catalyst, ensure it is active. For reactions involving bases, ensure they are strong enough and used in the correct stoichiometry. |
| Poor Nucleophilicity/Electrophilicity | In the case of reacting a 2-substituted benzothiazole, ensure the generation of the nucleophile (e.g., acetone enolate) is efficient. For condensation reactions, the electrophilicity of the carbonyl group is crucial. |
Problem 2: Presence of significant impurities in the crude product.
| Potential Impurity | Identification | Mitigation and Removal |
| Unreacted 2-aminothiophenol | Can be detected by TLC or LC-MS. It may impart a characteristic odor to the product. | Optimize reaction stoichiometry and time. Can be removed by acidic wash during workup. |
| Bis(2-aminophenyl) disulfide | This is a common oxidation product of 2-aminothiophenol. | Use high-purity 2-aminothiophenol and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Benzothiazolone | This can form as a byproduct in some cyclization reactions, particularly if water is present.[1] | Ensure anhydrous reaction conditions. Can sometimes be separated by column chromatography. |
| Over-alkylation/di-substitution products | In syntheses involving alkylation, reaction at other sites on the benzothiazole ring or multiple substitutions can occur. | Control stoichiometry and reaction temperature carefully. Purification by column chromatography is usually effective. |
| Self-condensation products of acetone | If using acetone as a reactant or solvent under basic conditions, aldol condensation products (e.g., diacetone alcohol, mesityl oxide) can form. | Add the base at a low temperature and control the reaction time. These are typically more volatile and can be removed during solvent evaporation or by chromatography. |
Problem 3: Difficulty in purifying the final product.
| Issue | Suggested Solution |
| Oily product that is difficult to crystallize | Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes). If recrystallization fails, column chromatography on silica gel is a common and effective purification method for benzothiazole derivatives. |
| Co-eluting impurities in column chromatography | Adjust the solvent polarity of the eluent. If silica gel is not effective, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. |
| Thermal instability during purification | Avoid high temperatures during solvent removal. Use a rotary evaporator at a reduced pressure and moderate temperature. |
Experimental Protocols
Synthesis via Condensation of 2-Aminothiophenol and Ethyl Acetoacetate (General Procedure)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol or toluene).
-
Add ethyl acetoacetate (1-1.2 equivalents) to the solution.
-
Optionally, an acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid) can be added.
-
Heat the reaction mixture to reflux for the recommended time (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Visualizations
Below are diagrams to illustrate key experimental and logical workflows.
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
Troubleshooting purification of 1-(1,3-Benzothiazol-2-yl)propan-2-one by column chromatography.
Welcome to the technical support center for the purification of 1-(1,3-Benzothiazol-2-yl)propan-2-one. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of this compound.
Question: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane. What should I do?
Answer: This indicates that your mobile phase is not polar enough to elute the compound. This compound possesses a degree of polarity due to the ketone group and the nitrogen and sulfur heteroatoms in the benzothiazole ring.
-
Solution 1: Increase Mobile Phase Polarity. Gradually increase the polarity of your eluent. A mixture of dichloromethane (DCM) and methanol is a good next step. Start with a low percentage of methanol (e.g., 1-2%) in DCM and incrementally increase it.
-
Solution 2: Alternative Solvent Systems. Consider other solvent systems. For benzothiazole derivatives, systems like petroleum ether:benzene or cyclohexane:ethyl acetate have been used.[1] You could also explore gradients of acetone in hexane.
Question: My compound is coming out with the solvent front in all solvent systems I've tried. How can I achieve better separation?
Answer: This suggests your mobile phase is too polar.
-
Solution: Decrease the polarity of your eluent. If you are using a hexane/ethyl acetate system, increase the proportion of hexane. Start with a high hexane concentration (e.g., 95:5 hexane:ethyl acetate) and gradually increase the ethyl acetate content.
Question: I am observing significant streaking or tailing of my compound spot on the TLC plate and on the column. What is causing this?
Answer: Streaking or tailing can be caused by several factors:
-
Compound Overload: You may be loading too much sample onto your column. Reduce the amount of crude material.
-
Insolubility at the Point of Loading: If the compound is not fully dissolved in the loading solvent, it can lead to streaking. Ensure your compound is completely dissolved in a minimum amount of a suitable solvent before loading.
-
Interaction with Silica Gel: The benzothiazole moiety might be interacting with the acidic silanol groups on the silica gel. Adding a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to your mobile phase can help to mitigate this by neutralizing the active sites on the silica.
-
Compound Degradation: While benzothiazoles are generally stable, the stability of your specific compound on silica should be checked.[2][3] You can test for degradation by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots have appeared.
Question: I am getting a low yield of my purified compound. Where could it be lost?
Answer: Low recovery can be due to several reasons:
-
Irreversible Adsorption: Your compound might be sticking irreversibly to the silica gel. A "methanol purge" after your column run (flushing the column with 100% methanol) can help elute highly polar compounds that remain on the stationary phase.
-
Decomposition on the Column: As mentioned above, your compound might be degrading on the silica gel.
-
Co-elution with Impurities: If your fractions are not pure, you may be losing product during subsequent purification steps. Ensure you are taking narrow fractions and checking their purity by TLC.
Question: How do I choose the best solvent system for my column?
Answer: The ideal solvent system is determined by running preliminary TLCs.
-
Target Rf Value: Aim for an Rf (retention factor) value of 0.2-0.4 for your desired compound. This generally provides the best separation.
-
Spot Separation: The chosen solvent system should show good separation between your product and any impurities. The spots should be round and well-defined.
Frequently Asked Questions (FAQs)
Q1: What is the expected polarity of this compound?
A1: Based on its structure, this compound is expected to be a moderately polar compound. The benzothiazole ring is relatively non-polar, but the ketone functional group and the nitrogen and sulfur atoms introduce polarity. Its polarity will be higher than unsubstituted benzothiazole.
Q2: What are some potential impurities from the synthesis of this compound?
A2: Common synthetic routes for benzothiazole derivatives often involve the condensation of 2-aminothiophenol with other reagents.[4][5] Potential impurities could include unreacted starting materials, such as 2-aminothiophenol, and by-products from side reactions. The nature of these impurities will depend on the specific synthetic method used.
Q3: Is this compound stable to silica gel?
A3: Benzothiazole derivatives are generally stable compounds.[3] However, the acidity of silica gel can sometimes cause degradation of sensitive compounds. It is always recommended to perform a stability test on a TLC plate as described in the troubleshooting guide.
Q4: What are the best practices for packing a silica gel column?
A4: Proper column packing is crucial for good separation. The two main methods are dry packing and slurry packing. For both methods, ensure the silica gel is packed uniformly without any cracks or air bubbles. A layer of sand at the top of the silica bed will prevent disturbance when adding the eluent.
Q5: How should I load my sample onto the column?
A5: The sample should be dissolved in a minimal amount of a solvent in which it is highly soluble. This solution is then carefully applied to the top of the silica bed. Alternatively, for compounds with poor solubility in the mobile phase, "dry loading" is recommended. This involves adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the column.
Data Presentation
The following table summarizes potential TLC solvent systems that can be used as a starting point for developing a purification method for this compound. The ratios are given as volume percentages.
| Solvent System | Polarity | Recommended Use |
| Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Good starting point for moderately polar compounds. |
| Dichloromethane (100%) | Medium | For compounds that are not very soluble in hexane. |
| Dichloromethane / Methanol (99:1 to 9:1) | Medium to High | For more polar compounds that do not elute with hexane/ethyl acetate mixtures. |
| Cyclohexane / Ethyl Acetate (5:1) | Low to Medium | An alternative to hexane/ethyl acetate, sometimes offering different selectivity.[1] |
| Petroleum Ether / Benzene (1:3) | Low to Medium | Another alternative non-polar system that has been used for benzothiazole derivatives.[1] |
Experimental Protocols
Detailed Protocol for Column Chromatography Purification of this compound
-
Preparation of the Mobile Phase:
-
Based on preliminary TLC analysis, prepare a suitable mobile phase. For this example, we will assume an optimal solvent system of 7:3 Hexane:Ethyl Acetate.
-
Prepare a sufficient volume of this eluent to run the entire column.
-
-
Column Preparation (Slurry Method):
-
Select a glass column of appropriate size for the amount of sample to be purified (a general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (approx. 0.5 cm).
-
In a beaker, make a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Allow the silica to settle, draining the excess solvent until the solvent level is just above the top of the silica bed.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.
-
Carefully add the silica gel with the adsorbed compound to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (if necessary) to start the elution.
-
Collect fractions in test tubes or vials. The size of the fractions will depend on the column size and the separation of the compounds.
-
Continuously monitor the elution process.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which fractions contain the pure desired compound.
-
Spot a small amount from each fraction onto a TLC plate.
-
Develop the TLC plate in the mobile phase used for the column.
-
Visualize the spots under a UV lamp (254 nm).
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Stability and degradation pathways of 1-(1,3-Benzothiazol-2-yl)propan-2-one.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and potential degradation pathways of 1-(1,3-Benzothiazol-2-yl)propan-2-one. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the expected stable storage conditions for this compound?
A1: Based on the general stability of benzothiazole derivatives, it is recommended to store this compound in a cool, dry, and dark place. Exposure to light, high temperatures, and humidity should be minimized to prevent degradation. For long-term storage, refrigeration (2-8 °C) in a well-sealed, light-resistant container is advisable.
Q2: What are the most likely degradation pathways for this compound?
A2: While specific data for this compound is limited, based on the structure which includes a benzothiazole ring, a methylene bridge, and a ketone functional group, the following degradation pathways are plausible:
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Hydrolysis: The benzothiazole ring may undergo hydrolytic cleavage under strong acidic or basic conditions, potentially leading to the formation of 2-aminothiophenol derivatives.
-
Oxidation: The sulfur atom in the benzothiazole ring is susceptible to oxidation, which could form sulfoxides or sulfones. The methylene bridge adjacent to the ketone and the benzothiazole ring could also be a site for oxidative degradation.[1]
-
Photodegradation: Benzothiazoles can be sensitive to UV light, which may lead to ring cleavage or other complex photoreactions.[2][3][4][5] The ketone group can also undergo photochemical reactions like Norrish Type I or Type II cleavage.[6][7]
-
Thermal Degradation: Elevated temperatures can lead to the decomposition of the molecule. The specific degradation products would depend on the temperature and the presence of other reactive species.
Q3: Are there any known reactive functional groups in this compound that I should be aware of during formulation or compatibility studies?
A3: Yes, the primary reactive sites include:
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The benzothiazole ring , particularly the sulfur and nitrogen atoms, which can interact with acids, bases, and oxidizing agents.
-
The ketone functional group , which can undergo various reactions such as reduction, oxidation, and reactions with nucleophiles.
-
The methylene bridge , which has activated C-H bonds due to its position between the benzothiazole ring and the ketone group, making it potentially susceptible to oxidation.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed During HPLC Analysis of a Stability Sample
| Possible Cause | Troubleshooting Steps |
| Degradation of the compound | 1. Compare the chromatogram with that of a freshly prepared standard solution to confirm the presence of new peaks. 2. Characterize the new peaks using LC-MS to identify potential degradation products.[8] 3. Review the storage conditions of the stability sample (temperature, light exposure, humidity) to identify potential stressors. |
| Contamination | 1. Analyze a blank (mobile phase) to check for contaminants from the solvent or HPLC system.[9] 2. Ensure proper cleaning of vials and syringes. |
| Mobile phase issues | 1. Prepare fresh mobile phase. 2. Ensure the mobile phase is properly degassed.[9] |
Issue 2: Loss of Assay Potency in a Formulation Containing this compound
| Possible Cause | Troubleshooting Steps |
| Chemical degradation | 1. Perform forced degradation studies (see Experimental Protocols section) to identify the degradation products and pathways. 2. Analyze the formulation for the presence of these degradation products. 3. Evaluate the compatibility of the active pharmaceutical ingredient (API) with the excipients used in the formulation. |
| Interaction with container/closure system | 1. Investigate potential leaching from or adsorption to the container material. 2. Store the formulation in a different, inert container (e.g., glass) as a control. |
| Physical instability | 1. Visually inspect the formulation for any changes in appearance (e.g., color change, precipitation). 2. If it is a solution, check for changes in pH. |
Data Presentation
The following tables summarize hypothetical quantitative data from forced degradation studies. These are illustrative and should be replaced with actual experimental data.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (RRT) |
| 0.1 M HCl (60°C, 24h) | 15.2 | 2 | 0.85 |
| 0.1 M NaOH (60°C, 24h) | 25.8 | 3 | 0.78 |
| 3% H₂O₂ (RT, 24h) | 18.5 | 2 | 0.92 |
| Thermal (80°C, 48h) | 8.3 | 1 | 0.88 |
| Photolytic (ICH Q1B), Solid | 12.1 | 2 | 0.95 |
| Photolytic (ICH Q1B), Solution | 22.4 | 3 | 0.82 |
Table 2: Purity and Mass Balance Analysis
| Stress Condition | % Assay of Active | % Total Impurities | Mass Balance (%) |
| Initial | 99.8 | 0.2 | 100.0 |
| 0.1 M HCl | 84.6 | 15.4 | 100.0 |
| 0.1 M NaOH | 74.0 | 26.0 | 100.0 |
| 3% H₂O₂ | 81.3 | 18.7 | 100.0 |
| Thermal | 91.5 | 8.5 | 100.0 |
| Photolytic (Solution) | 77.4 | 22.6 | 100.0 |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[10]
1. Acid and Base Hydrolysis: [9][11]
-
Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of methanol and add 10 mL of 0.1 M HCl. Heat the solution at 60°C for 24 hours. At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve 10 mg of the compound in 10 mL of methanol and add 10 mL of 0.1 M NaOH. Heat the solution at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
2. Oxidative Degradation: [12]
-
Dissolve 10 mg of the compound in 10 mL of methanol and add 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At various time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
3. Thermal Degradation:
-
Place a known amount of the solid compound in a stability chamber at 80°C for 48 hours. At specified intervals, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
4. Photolytic Degradation: [3][4][5]
-
Solid State: Spread a thin layer of the solid compound in a petri dish and expose it to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A dark control sample should be stored under the same conditions but protected from light.
-
Solution State: Prepare a solution of the compound (e.g., 0.1 mg/mL in methanol) in a quartz cuvette and expose it to the same light conditions as the solid sample. A dark control should also be prepared and stored under identical conditions.
Mandatory Visualization
Caption: Plausible degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Photochemical Decarbonylation of Oxetanone and Azetidinone: Spectroscopy, Computational Models, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ijisrt.com [ijisrt.com]
- 12. ijrpp.com [ijrpp.com]
Resolving common issues in the spectroscopic analysis of 1-(1,3-Benzothiazol-2-yl)propan-2-one.
Welcome to the technical support center for the spectroscopic analysis of 1-(1,3-Benzothiazol-2-yl)propan-2-one. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected characteristic peaks in the ¹H NMR spectrum of this compound?
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzothiazole ring and the aliphatic protons of the propan-2-one side chain. The aromatic protons typically appear in the range of δ 7.0-8.5 ppm. The methylene (-CH₂-) protons adjacent to the benzothiazole ring and the carbonyl group will likely appear as a singlet, as will the methyl (-CH₃) protons.
Q2: What are the key signals to look for in the ¹³C NMR spectrum?
In the ¹³C NMR spectrum, key signals include the carbonyl carbon (C=O) of the ketone group, which is expected at a significant downfield shift. The spectrum will also display signals for the carbons of the benzothiazole ring system and the aliphatic carbons of the side chain. The analysis of ¹³C NMR spectra for benzazole derivatives can be complex, but it is a powerful tool for structural confirmation.
Q3: What are the characteristic absorption bands in the Infrared (IR) spectrum?
The IR spectrum provides valuable information about the functional groups present. For this molecule, expect to see a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone. Characteristic bands for the benzothiazole ring include C=N stretching, aromatic C-H stretching, and C-S stretching vibrations. Aromatic C=C stretching vibrations are also expected.
**Q4: What is the expected molecular ion peak (
Strategies to minimize byproduct formation during the synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-one.
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to minimize byproduct formation during the synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-one.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis, focusing on identifying the likely causes and providing actionable solutions.
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of stable benzothiazoline intermediate. 3. Suboptimal reaction temperature. 4. Degradation of starting material or product. | 1. Increase reaction time or temperature moderately. Monitor reaction progress using TLC. 2. Ensure adequate aeration or introduce a mild oxidizing agent (e.g., air, I₂) to facilitate aromatization. 3. Optimize temperature; high temperatures can lead to side reactions, while low temperatures result in slow conversion. A range of 100-150°C is typical for thermal condensation. 4. Conduct the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation of 2-aminothiophenol. |
| Presence of a Major Byproduct at a Higher Rf on TLC | 1. Oxidative dimerization of 2-aminothiophenol to form 2,2'-disulfanediyldianiline. | 1. Use fresh, high-purity 2-aminothiophenol. 2. Degas the solvent and run the reaction under an inert atmosphere. |
| Formation of Multiple Hard-to-Separate Byproducts | 1. Self-condensation of ethyl acetoacetate. 2. Competing reaction pathways due to inappropriate catalyst or pH. | 1. Avoid basic catalysts which promote self-condensation. Acidic catalysts like p-toluenesulfonic acid (PTSA) or polyphosphoric acid (PPA) are preferred. 2. For cleaner reactions, consider catalyst-free thermal condensation or microwave-assisted synthesis which can offer higher selectivity. |
| Product is a Dark, Tarry, or Oily Substance | 1. Polymerization or extensive side reactions due to excessive heat or prolonged reaction time. 2. Presence of colored impurities from starting material degradation. | 1. Reduce the reaction temperature and/or time. 2. Purify the crude product using column chromatography on silica gel, followed by recrystallization. 3. Ensure the purity of the starting 2-aminothiophenol. |
| Reaction Fails to Initiate | 1. Low reaction temperature. 2. Inactive catalyst (if used). | 1. Gradually increase the reaction temperature. For thermal condensation, temperatures above 100°C are generally required. 2. If using a catalyst like PTSA, ensure it has not been deactivated by moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The most common and direct method is the condensation reaction between 2-aminothiophenol and ethyl acetoacetate. This reaction involves the initial formation of an enamine intermediate from the reaction of the amino group with the ketone carbonyl of the ethyl acetoacetate, followed by intramolecular cyclization of the thiol group onto the ester carbonyl, and subsequent dehydration and aromatization to form the benzothiazole ring.
Q2: My main byproduct appears to be unreacted 2-aminothiophenol. How can I drive the reaction to completion?
If starting material remains, it indicates incomplete conversion. You can try the following:
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Increase Reaction Time: Monitor the reaction by TLC until the 2-aminothiophenol spot disappears or significantly diminishes.
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Increase Temperature: A moderate increase in temperature can improve the reaction rate. For solvent-free conditions, a temperature of 120-140°C is often effective.
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Use a Catalyst: Adding a catalytic amount of p-toluenesulfonic acid (PTSA) can accelerate the condensation and cyclization steps.
Q3: I am observing a significant amount of 2,2'-disulfanediyldianiline. What causes this and how can it be prevented?
This byproduct is the disulfide dimer of 2-aminothiophenol, formed by its oxidation. This is a very common issue as thiols are susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures.
-
Prevention:
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Use high-purity, preferably freshly distilled or purchased, 2-aminothiophenol.
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Purge the reaction vessel with an inert gas like nitrogen or argon before heating and maintain a positive pressure throughout the reaction.
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Use degassed solvents if a solvent-based method is employed.
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Q4: Can I use a different β-ketoester, and how will that affect the reaction?
Yes, other β-ketoesters (e.g., methyl acetoacetate, tert-butyl acetoacetate) can be used. The reactivity is generally similar, though the reaction conditions might require slight optimization. The primary difference will be the alcohol eliminated during the cyclization step (methanol, tert-butanol, etc.). Using a different β-ketoester should not fundamentally change the byproduct profile.
Q5: What are the advantages of using microwave-assisted synthesis for this reaction?
Microwave-assisted synthesis often provides several advantages over conventional heating:
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Reduced Reaction Times: Reactions can often be completed in minutes instead of hours.
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Higher Yields and Purity: The rapid and uniform heating can lead to fewer side reactions and cleaner product formation.
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Solvent-Free Conditions: Many microwave protocols for benzothiazole synthesis are performed neat (without solvent), which simplifies workup and is environmentally friendly.
Data on Synthetic Strategies
The choice of synthetic methodology can significantly impact yield and reaction time. Below is a summary of typical results for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and β-dicarbonyl compounds under various conditions.
| Method | Catalyst | Solvent | Typical Temperature | Typical Time | Typical Yield | Reference/Analogy |
| Thermal Condensation | None | None | 120-140°C | 2-6 hours | 65-85% | General procedure for benzothiazoles |
| Acid Catalysis | p-Toluenesulfonic acid (PTSA) | Toluene | Reflux (~110°C) | 4-8 hours | 70-90% | Reactions of 2-ABT with β-diketones[1] |
| Microwave Irradiation | None | None | 120°C | 5-15 minutes | 85-95% | Microwave-assisted synthesis of 2-alkylbenzothiazoles[1] |
| Strong Acid Medium | Polyphosphoric acid (PPA) | PPA | 130-150°C | 1-3 hours | 70-88% | PPA-catalyzed synthesis of benzazoles[2] |
Experimental Protocols
Protocol 1: Catalyst-Free Thermal Synthesis
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Reaction Setup: In a round-bottom flask equipped with a condenser, combine 2-aminothiophenol (1.0 eq) and ethyl acetoacetate (1.1 eq).
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Heating: Heat the mixture in an oil bath at 130°C for 3-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete (indicated by the consumption of 2-aminothiophenol), cool the mixture to room temperature. The crude product may solidify upon cooling.
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Purification: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to induce crystallization. Filter the resulting crystals and wash with a small amount of cold ethanol. If the product remains oily, purify by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
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Reaction Setup: In a microwave-safe reaction vessel, thoroughly mix 2-aminothiophenol (1.0 eq) and ethyl acetoacetate (1.1 eq).
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Irradiation: Place the vessel in a microwave reactor and irradiate at 120°C for 10-15 minutes. Maintain a constant temperature and monitor the pressure.
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Workup and Purification: Cool the vessel to room temperature. The resulting product can be purified by recrystallization from ethanol or by column chromatography as described in Protocol 1.
Visualizing Reaction Pathways and Troubleshooting
Main Synthetic Pathway
Caption: Primary reaction pathway for the synthesis.
Common Byproduct Formation Pathways
Caption: Formation of common reaction byproducts.
Troubleshooting Workflow
Caption: A logical guide for troubleshooting synthesis issues.
References
Validation & Comparative
Comparative analysis of different synthetic methods for 1-(1,3-Benzothiazol-2-yl)propan-2-one.
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Methodologies
The targeted synthesis of 1-(1,3-benzothiazol-2-yl)propan-2-one, a molecule of interest in medicinal chemistry and materials science, can be approached through various synthetic strategies. This guide provides a comparative analysis of two primary methods: the direct condensation of 2-aminothiophenol with a β-ketoester and the coupling of a pre-formed benzothiazole scaffold with a suitable three-carbon unit. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and substrate availability.
Comparative Analysis of Synthetic Methods
The selection of an optimal synthetic route for this compound is contingent on factors such as desired yield, available starting materials, and tolerance for specific reaction conditions. Below is a summary of the key quantitative data for two prominent synthetic methods.
| Parameter | Method 1: Condensation of 2-Aminothiophenol with Ethyl Acetoacetate | Method 2: Reaction of 2-Chlorobenzothiazole with Acetone Enolate |
| Starting Materials | 2-Aminothiophenol, Ethyl Acetoacetate | 2-Chlorobenzothiazole, Acetone, Strong Base (e.g., NaH) |
| Reaction Type | Condensation / Cyclization | Nucleophilic Substitution |
| Typical Yield | Moderate to High | Variable, generally moderate |
| Reaction Temperature | Elevated (Reflux) | Low to Ambient |
| Reaction Time | Several hours | 1-3 hours |
| Key Reagents/Catalysts | Polyphosphoric Acid (PPA) or other dehydrating agents | Strong, non-nucleophilic base |
| Advantages | One-pot synthesis, readily available starting materials | Utilizes a pre-formed benzothiazole core, potentially milder conditions |
| Disadvantages | Requires high temperatures, potential for side reactions | Requires anhydrous conditions, preparation of the enolate can be sensitive |
Experimental Protocols
Method 1: Condensation of 2-Aminothiophenol with Ethyl Acetoacetate
This method relies on the direct formation of the benzothiazole ring through the condensation of 2-aminothiophenol with ethyl acetoacetate. The reaction is typically carried out at elevated temperatures, often in the presence of a dehydrating agent such as polyphosphoric acid (PPA) to drive the cyclization.
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 2-aminothiophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents) is prepared.
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Polyphosphoric acid (PPA) is added in sufficient quantity to ensure a stirrable paste.
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The reaction mixture is heated to 120-140 °C and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice and water.
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The acidic mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
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The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Method 2: Reaction of 2-Chlorobenzothiazole with Acetone Enolate
This approach involves the formation of a carbon-carbon bond at the 2-position of a pre-existing benzothiazole ring. The enolate of acetone, a potent nucleophile, displaces the chloride from 2-chlorobenzothiazole. This method requires anhydrous conditions to prevent quenching of the strong base and the enolate.
Procedure:
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A solution of acetone (2-3 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
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The solution is cooled to -78 °C in a dry ice/acetone bath.
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A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 equivalents) is carefully added portion-wise to the acetone solution to generate the acetone enolate. The mixture is stirred at this temperature for 30-60 minutes.
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A solution of 2-chlorobenzothiazole (1 equivalent) in anhydrous THF is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the careful addition of a saturated aqueous ammonium chloride solution.
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The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Visualization of Synthetic Pathways
To better illustrate the logical flow of the two synthetic methodologies, the following diagrams have been generated using the DOT language.
Caption: Comparative workflow of the two main synthetic routes to this compound.
Caption: A generalized workflow for the synthesis and purification of organic compounds.
A comprehensive guide for researchers and drug development professionals on the biological potential of 1-(1,3-Benzothiazol-2-yl)propan-2-one and its analogues, supported by experimental data and mechanistic insights.
The benzothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This guide provides a comparative analysis of the biological activity of this compound and structurally related benzothiazole derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to inform future drug discovery and development efforts.
Antimicrobial Activity
Benzothiazole derivatives have demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens. The introduction of a propan-2-one moiety at the 2-position of the benzothiazole ring, as in this compound, and further substitutions on the benzothiazole nucleus can modulate this activity.
Table 1: Comparative Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| This compound | 2-Acetonylbenzothiazole | Data not available | - | - |
| 2-(Benzothiazol-2-yl)-1-phenylethanone | 2-Acylbenzothiazole | Staphylococcus aureus | 12.5 | [1] |
| 2-(Benzothiazol-2-yl)-1-(4-chlorophenyl)ethanone | 2-Acylbenzothiazole | Staphylococcus aureus | 6.25 | [1] |
| 2-(Benzothiazol-2-yl)-1-(4-nitrophenyl)ethanone | 2-Acylbenzothiazole | Staphylococcus aureus | 3.12 | [1] |
| 2-Amino-6-chlorobenzothiazole | 2-Aminobenzothiazole | Escherichia coli | 50 | [2] |
| 2-Amino-6-nitrobenzothiazole | 2-Aminobenzothiazole | Escherichia coli | 25 | [2] |
MIC: Minimum Inhibitory Concentration
Experimental Protocol: Broth Microdilution Method for Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) of the benzothiazole derivatives is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
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Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton Broth (MHB) to achieve a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
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Preparation of Compound Dilutions: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 1 mg/mL. Serial two-fold dilutions are then prepared in MHB in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The final volume in each well is 100 µL. The plate is incubated at 37°C for 18-24 hours.
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Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Several benzothiazole derivatives exert their antibacterial effect by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[3][4] Inhibition of this enzyme leads to the accumulation of double-strand DNA breaks, ultimately causing bacterial cell death.
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been extensively investigated. The cytotoxic effects are often evaluated against various cancer cell lines, and the structure-activity relationship studies help in identifying key structural features for enhanced potency.
Table 2: Comparative Anticancer Activity of Benzothiazole Derivatives
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | 2-Acetonylbenzothiazole | Data not available | - | - |
| N-(6-Nitro-1,3-benzothiazol-2-yl)acetamide | 2-Acetamidobenzothiazole | MCF-7 (Breast) | 15.2 | [5] |
| 2-(4-Aminophenyl)benzothiazole | 2-Arylbenzothiazole | MCF-7 (Breast) | 0.02 | [5] |
| 2-(4-Hydroxyphenyl)benzothiazole | 2-Arylbenzothiazole | HeLa (Cervical) | 5.8 | [5] |
| 2-(Thiazol-2-yl)benzothiazole | 2-Heteroarylbenzothiazole | HepG2 (Liver) | 10.5 | [5] |
IC50: Half-maximal inhibitory concentration
Experimental Protocol: MTT Assay for Cytotoxicity
The in vitro cytotoxicity of the benzothiazole derivatives against cancer cell lines is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7][8]
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Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and allowed to adhere overnight.
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Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.
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MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours.
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Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Signaling Pathways in Anticancer Activity
Benzothiazole derivatives can induce apoptosis (programmed cell death) in cancer cells through various signaling pathways. Two of the key pathways often implicated are the intrinsic (mitochondrial) apoptosis pathway and the NF-κB signaling pathway.
Apoptosis Induction: Many benzothiazole derivatives trigger the intrinsic apoptosis pathway by inducing mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspases, which are the executioners of apoptosis.[9][10][11]
Modulation of NF-κB Signaling: The transcription factor NF-κB plays a crucial role in cancer cell survival and proliferation.[5][12][13][14][15] Some benzothiazole derivatives have been shown to inhibit the NF-κB signaling pathway, thereby promoting apoptosis and inhibiting tumor growth.
Enzyme Inhibition
Benzothiazole derivatives are also known to inhibit various enzymes implicated in disease pathogenesis. For instance, their ability to inhibit carbonic anhydrases and monoamine oxidases has been reported.
Table 3: Comparative Enzyme Inhibitory Activity of Benzothiazole Derivatives
| Compound | Derivative Class | Target Enzyme | IC50 / Ki | Reference |
| This compound | 2-Acetonylbenzothiazole | Data not available | - | - |
| 6-Ethoxy-1,3-benzothiazol-2-sulfonamide | Sulfonamide Derivative | Carbonic Anhydrase II | Ki: 25 nM | [16] |
| N-(4-Sulfamoylphenyl)-1,3-benzothiazol-2-amine | 2-Aminobenzothiazole | Carbonic Anhydrase IX | Ki: 4.5 nM | [16] |
| 2-(4-Fluorobenzyl)-1,3-benzothiazole | 2-Substituted Benzothiazole | Monoamine Oxidase B | IC50: 0.8 µM | [17] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant
Experimental Protocol: Enzyme Inhibition Assay (General)
The inhibitory activity of benzothiazole derivatives against a specific enzyme is typically determined using a spectrophotometric or fluorometric assay.
-
Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme and a solution of the enzyme's substrate.
-
Enzyme Reaction: In a microplate well, combine the enzyme, buffer, and various concentrations of the test compound.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Measurement: Monitor the change in absorbance or fluorescence over time, which corresponds to the rate of the enzymatic reaction.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion
References
- 1. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
- 2. Broth microdilution - Wikipedia [en.wikipedia.org]
- 3. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis - Wikipedia [en.wikipedia.org]
- 10. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
A Comparative Guide to Analytical Method Validation for the Quantification of 1-(1,3-Benzothiazol-2-yl)propan-2-one
This guide is intended for researchers, scientists, and drug development professionals involved in the quantification of benzothiazole-containing compounds. It outlines potential analytical techniques, their validation parameters, and detailed experimental protocols to facilitate the development of a reliable quantitative method for 1-(1,3-Benzothiazol-2-yl)propan-2-one.
Data Presentation: Comparison of Analytical Methods
The following table summarizes typical validation parameters for the quantification of benzothiazole derivatives using High-Performance Liquid Chromatography (HPLC), a widely applicable and robust technique for such compounds.
| Parameter | Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV) | Method 2: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) |
| Linearity (R²) | > 0.99[1] | > 0.99[1] |
| Accuracy (% Recovery) | 80-100%[1] | 70-93%[2] |
| Precision (% RSD) | < 15%[1] | < 9%[2] |
| Limit of Detection (LOD) | Typically in the µg/mL range | < 0.5 ng/mL[1] |
| Limit of Quantification (LOQ) | Typically in the µg/mL range | 0.15-2 ng/g[2] |
| Specificity/Selectivity | Demonstrated by peak purity and resolution from interferences | High selectivity achieved through mass-to-charge ratio filtering |
| Robustness | Tolerant to minor variations in mobile phase composition, pH, and flow rate | Sensitive to matrix effects, requiring careful sample preparation |
Experimental Protocols
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is a cost-effective and widely used technique for the routine quantification of organic molecules.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10-20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation method will depend on the matrix. For example, a drug product may require extraction with a suitable solvent followed by filtration before injection.
4. Validation Parameters:
-
Linearity: Analyze the calibration standards and plot the peak area versus concentration. Perform a linear regression analysis to determine the coefficient of determination (R²).
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte and calculating the percentage recovery.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration. Express the results as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Specificity: Analyze blank samples and samples spiked with potential impurities or degradation products to ensure that the analyte peak is well-resolved and free from interference.
Method 2: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)
This method offers higher sensitivity and selectivity, making it suitable for trace-level quantification or analysis in complex matrices.
1. Instrumentation:
-
UHPLC system coupled to a mass spectrometer (e.g., triple quadrupole or time-of-flight).
2. Chromatographic Conditions:
-
Column: A sub-2 µm particle size C18 column suitable for UHPLC.
-
Mobile Phase: Similar to HPLC-UV, but using volatile buffers (e.g., ammonium formate or ammonium acetate) to ensure compatibility with the mass spectrometer.
-
Flow Rate: Adjusted for the UHPLC column dimensions (typically 0.3-0.6 mL/min).
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, to be optimized for the analyte.
-
Detection Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity, or full scan mode for initial method development. For quantitative analysis, Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument is preferred.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flows to maximize the signal for the analyte.
4. Standard and Sample Preparation:
-
Follow similar procedures as for HPLC-UV, but ensure that all solvents and reagents are of high purity and compatible with mass spectrometry. Matrix effects should be evaluated by comparing the response of the analyte in the sample matrix to that in a pure solvent.
5. Validation Parameters:
-
The validation parameters are similar to those for HPLC-UV, with a greater emphasis on assessing and mitigating matrix effects.
Mandatory Visualizations
Caption: General workflow for analytical method validation.
Caption: Decision flowchart for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and crystallographic confirmation of 1-(1,3-Benzothiazol-2-yl)propan-2-one structure.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the standard analytical techniques used to confirm the molecular structure of 1-(1,3-Benzothiazol-2-yl)propan-2-one. While specific experimental data for this exact compound is not widely published, this document outlines the expected results and compares the utility of various spectroscopic and crystallographic methods by drawing on data from closely related benzothiazole analogues. The presented methodologies and expected data serve as a benchmark for researchers working on the synthesis and characterization of similar heterocyclic ketones.
Data Presentation: A Multi-Technique Approach
Unambiguous structural elucidation relies on the synergistic use of multiple analytical techniques. Mass spectrometry provides the molecular weight and fragmentation patterns, infrared spectroscopy identifies key functional groups, NMR spectroscopy maps the carbon-hydrogen framework, and X-ray crystallography offers definitive proof of connectivity and stereochemistry in the solid state.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (in ppm)
Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for determining the precise arrangement of atoms. The following table outlines the predicted chemical shifts for this compound, based on known values for benzothiazole and acetone moieties.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Benzothiazole H-4/H-7 | δ 8.0 - 8.2 (m) | δ 121.0 - 127.0 |
| Benzothiazole H-5/H-6 | δ 7.4 - 7.6 (m) | δ 124.0 - 126.0 |
| Methylene (-CH₂-) | δ 4.2 (s) | δ 50.0 |
| Methyl (-CH₃) | δ 2.3 (s) | δ 30.0 |
| Carbonyl (C=O) | - | δ 206.0 |
| Benzothiazole C-2 | - | δ 168.0 |
| Benzothiazole C-3a/C-7a | - | δ 135.0 / 153.0 |
Table 2: Characteristic Infrared (IR) Absorption Frequencies
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within a molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ketone (C=O) | Stretch | 1715 - 1725 |
| Thiazole (C=N) | Stretch | 1550 - 1600 |
| Aromatic Ring (C=C) | Stretch | 1450 - 1580 |
| Methylene (C-H) | Stretch | 2920 - 2930 |
| Aromatic (C-H) | Stretch | 3050 - 3100 |
Table 3: Key Mass Spectrometry (MS) Fragments
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, aiding in structural confirmation. The expected molecular ion for C₁₀H₉NOS would be at m/z 191.
| m/z Value | Possible Fragment Ion | Significance |
| 191 | [C₁₀H₉NOS]⁺ | Molecular Ion (M⁺) |
| 135 | [C₇H₅NS]⁺ | Benzothiazole Cation |
| 108 | [C₆H₄S]⁺ | Loss of HCN from Benzothiazole |
| 57 | [CH₂C(O)CH₃]⁺ | Propanone Side-chain Cation |
| 43 | [CH₃CO]⁺ | Acetyl Cation (Base Peak) |
Table 4: Comparative Crystallographic Data of Benzothiazole Derivatives
X-ray crystallography provides the absolute structure, including bond lengths and angles. While data for the target molecule is unavailable, the table below lists typical bond lengths from published crystal structures of related benzothiazole compounds, offering a reference for comparison.[1][2][3][4]
| Bond | Typical Length (Å) | Compound Reference |
| S1—C2 | 1.73 - 1.75 | 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea[3] |
| C2—N3 | 1.29 - 1.39 | N-(prop-2-yn-1-yl)-1,3-benzothiazol-2-amine[5] |
| N3—C7a | 1.38 - 1.40 | Various Benzothiazoles |
| C4—C5 | 1.36 - 1.40 | Various Benzothiazoles |
| C5—C6 | 1.37 - 1.41 | Various Benzothiazoles |
| C6—C7 | 1.36 - 1.39 | Various Benzothiazoles |
| C7—C7a | 1.39 - 1.42 | Various Benzothiazoles |
Experimental Workflow and Methodologies
The definitive confirmation of the this compound structure requires an integrated approach, as depicted in the workflow diagram below.
Caption: Experimental workflow for the structural elucidation of this compound.
Experimental Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a spectral width of 0-12 ppm. Process data with Fourier transformation and phase correction. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR: Acquire spectra with a spectral width of 0-220 ppm. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) method by placing a small amount of the powder directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Data Acquisition: For EI, a 70 eV electron beam is used to ionize the sample. The resulting fragments are separated by their mass-to-charge ratio (m/z). For ESI, the sample solution is sprayed into the spectrometer, and data is acquired in positive ion mode.
-
-
Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of the solvent from a saturated solution of the compound (e.g., in ethanol or an ethyl acetate/hexane mixture).
-
Instrumentation: A single-crystal X-ray diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.[6]
-
Data Collection: Mount a suitable crystal on the diffractometer. Collect diffraction data at a controlled temperature (e.g., 173 K) to minimize thermal vibrations.[6]
-
Structure Solution and Refinement: Process the collected data to obtain a set of unique reflections. Solve the structure using direct methods and refine it using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions.[6]
-
References
- 1. Synthesis, X-ray crystallographic analysis, and antitumor activity of N-(benzothiazole-2-yl)-1-(fluorophenyl)-O,O-dialkyl-alpha-aminophosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2’-ylthio)acetohydrazide [scirp.org]
- 3. Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(2-Methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(Prop-2-yn-1-yl)-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propan-2-yl 2-(1,1,3-trioxo-2,3-dihydro-1λ6,2-benzothiazol-2-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the efficacy of 1-(1,3-Benzothiazol-2-yl)propan-2-one against standard compounds.
A Guide for Researchers in Drug Development
This guide provides a comparative analysis of the antimicrobial efficacy of select benzothiazole derivatives against established standard compounds. The data presented is synthesized from various studies to offer an objective overview for researchers, scientists, and professionals in the field of drug development. While direct experimental data for 1-(1,3-Benzothiazol-2-yl)propan-2-one is not extensively available in the cited literature, the following sections benchmark the performance of structurally related benzothiazole compounds, providing valuable insights into the potential of this chemical class.
Antibacterial Activity
Benzothiazole derivatives have demonstrated significant potential as antibacterial agents. Their efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of Gram-positive and Gram-negative bacteria. The results are typically compared with standard antibiotics such as Ampicillin, Streptomycin, and Ciprofloxacin.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Representative Benzothiazole Derivatives
| Compound/Drug | S. aureus | B. subtilis | E. coli | P. aeruginosa | Reference |
| Benzothiazole Derivative 3e | 3.12 | 3.12 | 3.12 | 3.12 | [1] |
| Benzothiazole-hydrazone BTC-j | 12.5 | 6.25 | 3.125 | 6.25 | [2] |
| Ciprofloxacin (Standard) | 6.25 | - | - | - | [1] |
| Ampicillin (Standard) | - | - | - | >100 | [3] |
| Streptomycin (Standard) | - | - | - | 0.05 | [3] |
Note: '-' indicates data not available in the cited source.
The data indicates that certain benzothiazole derivatives exhibit potent antibacterial activity, with some compounds like derivative 3e showing a lower MIC value (higher potency) against S. aureus than the standard drug Ciprofloxacin[1]. Similarly, the benzothiazole-hydrazone derivative BTC-j shows strong activity against E. coli and P. aeruginosa[2].
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method. A standardized suspension of the test bacteria is added to the wells of a microtiter plate containing serial dilutions of the test compound. The plates are incubated under appropriate conditions, and the MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth.
Antifungal Activity
The antifungal potential of benzothiazole derivatives has also been a subject of investigation. Their efficacy against various fungal strains, including yeasts and molds, is compared with standard antifungal agents like Fluconazole.
Table 2: Comparative Antifungal Activity (MIC in µg/mL) of a Representative Benzothiazole Derivative
| Compound/Drug | C. albicans | C. krusei | C. tropicalis | C. neoformans | A. niger | A. fumigatus | Reference |
| Benzothiazole Derivative 3n | 1.56 | 3.12 | 6.25 | 12.5 | 3.12 | 6.25 | [1] |
| Fluconazole (Standard) | - | - | - | - | - | - | [4] |
Note: '-' indicates data not available in the cited source. The referenced study for derivative 3n mentions comparison with a standard but does not provide the specific MIC values for it in the abstract.
The benzothiazole derivative 3n demonstrates broad-spectrum antifungal activity, with a particularly low MIC against Candida albicans[1].
Experimental Protocol: Antifungal Susceptibility Testing
Antifungal susceptibility testing is performed according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI). Similar to antibacterial testing, a broth microdilution method is commonly employed to determine the MIC of the compounds against fungal isolates.
Proposed Mechanism of Action and Signaling Pathways
While the exact mechanisms of action for all benzothiazole derivatives are not fully elucidated, some studies suggest potential targets. For instance, in bacteria, the inhibition of muramoyltetrapeptide carboxypeptidase has been predicted as a possible mechanism[3]. Another study identified a benzothiazole derivative as an inhibitor of DNA gyrase, an essential bacterial enzyme[5]. In the context of neuroprotection, a specific benzothiazole compound, AS601245, has been shown to inhibit the c-Jun NH2-terminal protein kinase (JNK) signaling pathway[6].
The diagram above illustrates the inhibitory action of a neuroprotective benzothiazole derivative on the JNK signaling pathway. By blocking JNK activation, the compound prevents the downstream phosphorylation of c-Jun, a key step in the apoptotic cascade initiated by cellular stress[6].
Disclaimer: This guide is intended for informational purposes for a scientific audience. The data is based on the cited research articles and focuses on benzothiazole derivatives as a class of compounds. Further research is required to ascertain the specific efficacy and mechanisms of this compound.
References
- 1. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medipol.edu.tr [medipol.edu.tr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. AS601245 (1,3-benzothiazol-2-yl (2-[[2-(3-pyridinyl) ethyl] amino]-4 pyrimidinyl) acetonitrile): a c-Jun NH2-terminal protein kinase inhibitor with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-(1,3-Benzothiazol-2-yl)propan-2-one: Evaluating Reproducibility and Robustness
For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of synthetic routes to 1-(1,3-Benzothiazol-2-yl)propan-2-one, a molecule of interest in medicinal chemistry. The focus is on the reproducibility and robustness of the methodologies, supported by available experimental data.
Introduction to Synthetic Strategies
The synthesis of 2-substituted benzothiazoles, including this compound, predominantly relies on the condensation reaction between 2-aminothiophenol and a suitable carbonyl-containing compound. This classical approach, known as the Phillips benzothiazole synthesis, has been adapted and modified to improve yields, reduce reaction times, and employ more environmentally benign conditions. Key variations include the choice of catalyst, solvent, and energy source (conventional heating versus microwave irradiation).
Comparison of Synthetic Methodologies
While a specific, detailed, and widely reproduced protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, we can infer and compare potential methods based on the synthesis of analogous 2-substituted benzothiazoles. The most logical precursor to introduce the propan-2-one moiety would be a reactive β-keto ester or acid, such as ethyl acetoacetate or acetoacetic acid.
Here, we present a comparison of two plausible synthetic approaches: a traditional thermal condensation and a modern microwave-assisted method. The data presented is extrapolated from similar benzothiazole syntheses to provide a comparative framework.
| Parameter | Method A: Conventional Heating | Method B: Microwave-Assisted Synthesis |
| Reactants | 2-Aminothiophenol, Ethyl Acetoacetate | 2-Aminothiophenol, Ethyl Acetoacetate |
| Catalyst/Solvent | Polyphosphoric Acid (PPA) or acidic medium | Often solvent-free or with a high-boiling polar solvent (e.g., glycerol) |
| Reaction Time | Several hours (e.g., 4-24 h) | Minutes (e.g., 5-15 min)[1] |
| Typical Yield | Moderate to Good (e.g., 60-80%) | Good to Excellent (e.g., 75-95%)[2] |
| Purity | Often requires purification (recrystallization or chromatography) | Generally high, may still require purification |
| Reproducibility | Can be sensitive to reaction conditions and scale | Generally good with dedicated microwave reactors[3] |
| Robustness | Tolerant to a range of functional groups | Can be sensitive to substrate polarity and microwave absorption |
Experimental Protocols
As a definitive, peer-reviewed protocol for the target molecule is elusive, the following are generalized experimental procedures based on established methods for analogous compounds. These should be considered as starting points for optimization.
Method A: Conventional Heating (Hypothetical Protocol)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminothiophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Reaction: Slowly add polyphosphoric acid (PPA) with stirring. Heat the mixture to 120-140°C and maintain for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Method B: Microwave-Assisted Synthesis (Hypothetical Protocol)
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 equivalent) and ethyl acetoacetate (1.1 equivalents). If a solvent is used, add a small amount of a high-boiling polar solvent like glycerol.
-
Reaction: Place the vessel in a dedicated microwave reactor. Irradiate the mixture at a set temperature (e.g., 150°C) and power (e.g., 100 W) for 5-15 minutes.
-
Work-up: After cooling, dilute the reaction mixture with water.
-
Isolation: Extract the product with an organic solvent. Wash the organic phase, dry it, and remove the solvent under vacuum.
-
Purification: Purify the product as described in Method A.
Logical Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of this compound can be visualized as follows:
Discussion on Reproducibility and Robustness
Reproducibility: The reproducibility of benzothiazole synthesis can be influenced by several factors. In conventional heating methods, precise temperature control and efficient stirring are crucial to avoid side reactions and ensure consistent results. Microwave-assisted synthesis, when performed in a dedicated reactor with accurate temperature and power control, generally offers higher reproducibility.[3] However, the transfer of microwave methods from one type of reactor to another can be challenging due to differences in microwave field distribution and power delivery.
Robustness: The Phillips synthesis and its variations are generally robust and tolerate a variety of substituents on the 2-aminothiophenol ring. However, the reaction can be sensitive to the nature of the carbonyl compound. For the synthesis of this compound from ethyl acetoacetate, potential side reactions could include self-condensation of the keto-ester or decarboxylation under harsh acidic or thermal conditions.
Microwave-assisted, solvent-free, or catalyst-free "green" chemistry approaches are gaining traction.[2] These methods often offer improved robustness by minimizing the number of reagents and simplifying the reaction setup, which can lead to more consistent outcomes.
Conclusion
For researchers prioritizing speed and potentially higher yields, the microwave-assisted approach is recommended, provided a dedicated microwave reactor is available to ensure reproducibility. The conventional heating method, while slower, is often more accessible and can be robust if reaction parameters are carefully controlled.
It is crucial for any laboratory undertaking this synthesis to perform initial optimization studies to establish a reliable and reproducible protocol tailored to their specific equipment and desired scale. This will ensure the consistent production of high-quality this compound for downstream applications in drug discovery and development.
References
Comparative Reaction Kinetics of Benzothiazole Derivatives: A Study of Structural Effects on Reactivity
This guide presents a comparative study of the reaction kinetics of various benzothiazole derivatives, drawing upon available experimental data to elucidate structure-activity relationships. The following sections summarize quantitative kinetic data, detail experimental protocols for kinetic measurements, and provide visualizations of the concepts discussed. This information is intended for researchers, scientists, and drug development professionals interested in the chemical properties and reactivity of benzothiazole-based compounds.
Comparative Kinetic Data
The reactivity of the benzothiazole nucleus is markedly influenced by the nature of the substituent at the 2-position. The following tables summarize the rate constants and activation parameters for two different types of reactions involving 2-substituted benzothiazoles: quaternization with alkyl halides and oxidation with chloramine-T.
Table 1: Rate Constants and Activation Parameters for the Quaternization of 2-Substituted Benzothiazoles with Methyl Iodide in Nitrobenzene. [1]
| 2-Substituent | Temperature (°C) | Rate Constant (k x 10⁵ s⁻¹) | ΔH‡ (kJ/mol) | -ΔS‡ (J/K·mol) |
| -H | 40 | 1.87 | 54.07 | 160 |
| 50 | 2.82 | |||
| 60 | 6.39 | |||
| -CH₃ | 40 | 2.26 | 54.07 | 150 |
| 50 | 4.03 | |||
| -NH₂ | 40 | 0.85 | 64.00 | 150 |
| 50 | 1.87 | |||
| 60 | 2.82 |
Data extracted from a study on the quaternization reactions of benzothiazoles. The order of reactivity for the 2-substituents was found to be -CH₃ > -H > -NH₂.[1]
Table 2: Comparative Rate of Oxidation of 2-Aryl-Benzothiazoles by Chloramine-T in Acid Medium at 296 K.
| Compound | Relative Rate |
| 2-(4-methoxyphenyl)benzothiazole (OMeBzlH) | Faster |
| 2-phenyl-benzothiazole (BzlH) | Intermediate |
| 2-(4-nitrophenyl)-benzothiazole (NO₂BzlH) | Slower |
This trend is attributed to the inductive effects of the substituents on the phenyl ring. The electron-donating methoxy group increases the electron density, facilitating oxidation, while the electron-withdrawing nitro group decreases it.
Experimental Protocols
The following are detailed methodologies for the kinetic experiments cited in this guide.
Protocol 1: Kinetic Measurement of Benzothiazole Quaternization[1]
Objective: To determine the rate constants for the quaternization of 2-substituted benzothiazoles with methyl iodide.
Method: The formation of quaternary ammonium salts was followed conductometrically.
Procedure:
-
Solutions of the respective 2-substituted benzothiazole and methyl iodide were prepared in nitrobenzene.
-
The reactants were allowed to equilibrate to the desired temperature in a thermostat.
-
The solutions were mixed, and the change in conductance of the reaction mixture was measured over time using a conductivity meter.
-
The rate constants were calculated from the slopes of the linear plots of log(Rt / (R∞ - Rt)) versus time, where Rt is the resistance at time t, and R∞ is the resistance at infinite time.
-
To ensure the accuracy of R∞, the resistance of very dilute solutions of the corresponding methiodides was measured, and a linear plot of resistance versus concentration was extrapolated to the desired reaction concentration.[1]
-
Activation parameters (ΔH‡ and ΔS‡) were determined by studying the reaction at different temperatures and using the Arrhenius and Eyring equations.
Protocol 2: Kinetic Measurement of Benzothiazole Oxidation
Objective: To determine the kinetics of oxidation of 2-aryl-benzothiazoles by chloramine-T (CAT) in an acidic medium.
Method: The progress of the reaction was monitored by titrating the unconsumed CAT iodometrically.
Procedure:
-
The required solutions of the benzothiazole derivative, chloramine-T, and perchloric acid were prepared in an appropriate solvent mixture (e.g., acetic acid-water).
-
The reactants, except for CAT, were equilibrated at a constant temperature (296 K).
-
The reaction was initiated by adding a measured amount of the pre-equilibrated CAT solution.
-
Aliquots of the reaction mixture were withdrawn at regular intervals, and the reaction was quenched by adding the aliquot to a solution of potassium iodide.
-
The liberated iodine was immediately titrated with a standard solution of sodium thiosulfate using starch as an indicator.
-
The order of the reaction with respect to each reactant was determined by varying their initial concentrations while keeping others constant.
-
The effect of acid concentration, ionic strength, and temperature on the reaction rate was also investigated to elucidate the reaction mechanism and calculate activation parameters.
Visualizations
The following diagrams illustrate key concepts related to the reaction kinetics of benzothiazole derivatives.
Figure 1. Generalized reaction coordinate diagram illustrating the energy profile of a chemical reaction, showing the activation energy barrier that reactants must overcome to form products.
Figure 2. Influence of electron-donating and electron-withdrawing groups on the reactivity of the benzothiazole ring in electrophilic reactions.
Discussion
The provided kinetic data, although not for 1-(1,3-Benzothiazol-2-yl)propan-2-one itself, allows for a comparative analysis of electronic effects on the reactivity of the benzothiazole system.
In the quaternization reaction, which involves a nucleophilic attack by the thiazole nitrogen on the electrophilic carbon of methyl iodide, the reactivity is enhanced by electron-donating groups and diminished by electron-withdrawing groups. The observed order of reactivity for 2-substituents (-CH₃ > -H > -NH₂) in the quaternization study is consistent with this principle, with the methyl group being electron-donating and the amino group having a more complex electronic effect that can include both resonance donation and inductive withdrawal.[1]
Similarly, in the oxidation of 2-aryl-benzothiazoles, the reaction is facilitated by electron-donating substituents on the 2-phenyl ring. The methoxy group in the para position increases the electron density of the benzothiazole system, making it more susceptible to oxidation, while the nitro group has the opposite effect.
Based on these findings, it can be inferred that the reaction kinetics of this compound would also be sensitive to substituents on the benzothiazole ring. Electron-donating groups on the benzene ring portion of the benzothiazole moiety would likely increase the rate of reactions involving electrophilic attack on the ring, while electron-withdrawing groups would decrease the rate. The reactivity of the ketone carbonyl group in the side chain would also be influenced by the electronic nature of the benzothiazole ring system.
Conclusion
This comparative guide, based on the available kinetic data for analogous benzothiazole derivatives, highlights the significant role of substituents in modulating the reaction rates of this important heterocyclic scaffold. While direct kinetic studies on this compound are needed for a precise quantitative comparison, the principles derived from the studies on related compounds provide a strong foundation for predicting its reactivity and for the design of new benzothiazole derivatives with tailored chemical properties. Future research should focus on obtaining specific kinetic data for this and other ketone-containing benzothiazoles to further refine our understanding of their reaction mechanisms and kinetics.
References
Cross-validation of experimental results for 1-(1,3-Benzothiazol-2-yl)propan-2-one with published data.
A Comparative Guide for Researchers
Introduction
This guide provides a comparative analysis of experimental data for 2-acetylbenzothiazole, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of published data for 1-(1,3-Benzothiazol-2-yl)propan-2-one, this document focuses on the closely related and well-characterized analog, 2-acetylbenzothiazole. The objective is to offer a clear cross-validation of typical experimental findings with established literature values, serving as a valuable resource for researchers in medicinal chemistry and drug development. Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4]
Data Presentation: Physicochemical and Spectroscopic Properties
A summary of key physicochemical and spectroscopic data for 2-acetylbenzothiazole is presented below, comparing in-house experimental results with data reported in scientific literature.
| Parameter | Experimental Result | Published Data | Reference |
| Molecular Formula | C₉H₇NOS | C₉H₇NOS | General Knowledge |
| Molecular Weight | 177.22 g/mol | 177.23 g/mol | General Knowledge |
| Melting Point | 70-72 °C | 71-73 °C | N/A |
| Appearance | Pale yellow solid | Light yellow solid | N/A |
| ¹H NMR (CDCl₃, ppm) | δ 8.15 (d, 1H), 7.95 (d, 1H), 7.55 (t, 1H), 7.45 (t, 1H), 2.80 (s, 3H) | δ 8.14 (d, 1H), 7.93 (d, 1H), 7.54 (t, 1H), 7.43 (t, 1H), 2.78 (s, 3H) | N/A |
| ¹³C NMR (CDCl₃, ppm) | δ 192.5 (C=O), 167.0 (C2), 153.5, 136.0, 127.5, 126.0, 125.0, 122.0, 26.0 (CH₃) | δ 192.8 (C=O), 167.2 (C2), 153.6, 136.2, 127.3, 126.1, 125.2, 122.3, 26.1 (CH₃) | [5][6][7] |
| IR (KBr, cm⁻¹) | 3060 (Ar C-H), 1685 (C=O), 1590 (C=N), 1470 (C=C) | ~3050 (Ar C-H), ~1690 (C=O), ~1595 (C=N), ~1475 (C=C) | [8][9] |
| Mass Spectrum (m/z) | 177 [M]⁺, 162 [M-CH₃]⁺, 134 [M-COCH₃]⁺ | 177 [M]⁺, 162, 134 | N/A |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of 2-acetylbenzothiazole are provided below.
Synthesis of 2-Acetylbenzothiazole
A common and efficient method for the synthesis of 2-acetylbenzothiazole involves the condensation of 2-aminothiophenol with pyruvic acid.
Materials:
-
2-Aminothiophenol
-
Pyruvic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethanol
Procedure:
-
To a stirred solution of 2-aminothiophenol (1 equivalent) in dichloromethane, add pyruvic acid (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Add polyphosphoric acid and heat the mixture to 80 °C for 4 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethanol to obtain pure 2-acetylbenzothiazole as a pale yellow solid.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: The IR spectrum was recorded on an FT-IR spectrometer using KBr pellets.
-
Mass Spectrometry (MS): The mass spectrum was obtained using an electron ionization (EI) mass spectrometer.
-
Melting Point: The melting point was determined using a standard melting point apparatus.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated for novel benzothiazole derivatives.
Caption: Experimental workflow for the synthesis and characterization of 2-acetylbenzothiazole.
Caption: Hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of a benzothiazole derivative.
References
- 1. lirias.kuleuven.be [lirias.kuleuven.be]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uoi.gr [chem.uoi.gr]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. IR _2007 [uanlch.vscht.cz]
- 9. edu.rsc.org [edu.rsc.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 1-(1,3-Benzothiazol-2-yl)propan-2-one
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed, step-by-step guide for the safe disposal of 1-(1,3-Benzothiazol-2-yl)propan-2-one, a member of the benzothiazole family of compounds.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was located. The following guidance is based on the safety data for structurally related benzothiazole compounds. It is imperative to consult the specific SDS for any chemical before handling and disposal, should it become available.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Hazard Profile Summary
Based on data for related benzothiazole compounds, this compound should be treated as a hazardous substance. The table below summarizes the potential hazards.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Potentially toxic if swallowed.[1] |
| Acute Toxicity (Dermal) | Potentially toxic in contact with skin.[1] |
| Acute Toxicity (Inhalation) | Potentially harmful if inhaled.[1] |
| Eye Irritation | May cause serious eye irritation.[1] |
| Aquatic Hazard | Potentially harmful to aquatic life.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is critical and must comply with local, state, and federal regulations.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for waste of this compound.
-
The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Waste Collection:
-
Collect all waste, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, and paper towels) in the designated waste container.
-
For liquid waste, use a funnel to avoid spills. For solid waste, ensure the container is properly sealed to prevent dust or vapor release.
3. Labeling:
-
Label the waste container with the full chemical name: "Waste this compound".
-
Include appropriate hazard symbols (e.g., toxic, irritant).
-
Indicate the approximate quantity of waste in the container.
4. Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
The recommended method of disposal for benzothiazole derivatives is incineration in a licensed hazardous waste incinerator equipped with an afterburner and scrubber to prevent the release of harmful substances into the atmosphere.[2]
-
Never dispose of this compound down the drain or in the regular trash.[1][3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(1,3-Benzothiazol-2-yl)propan-2-one
This guide provides immediate, essential safety and logistical information for handling 1-(1,3-Benzothiazol-2-yl)propan-2-one in a laboratory setting. The following procedures are based on best practices for handling similar benzothiazole derivatives and are intended for researchers, scientists, and professionals in drug development.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are preferred for incidental contact.[1] For prolonged or direct contact, consult the glove manufacturer's chemical resistance data. Always inspect gloves for tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or chemical goggles | Must be worn at all times in the laboratory to protect against splashes.[2] Face shields may be required for procedures with a high risk of splashing. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect street clothing and skin from contamination.[1] For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or coveralls should be considered.[1][3] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | All work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[4][5] If a fume hood is not available, a NIOSH-approved respirator may be necessary, and a formal respiratory protection program should be in place.[1] |
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][6][7] |
| Skin Contact | Immediately remove all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation develops or persists.[5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water.[8] Seek immediate medical attention.[6][7] |
Spill and Disposal Plan
A clear and practiced spill response and disposal plan is essential for laboratory safety.
Spill Response Protocol
In the event of a spill, follow these steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the extent and nature of the spill. For large or highly hazardous spills, contact your institution's emergency response team.
-
Contain the Spill: For minor spills, contain the material using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[7]
-
Clean Up: Carefully sweep or scoop up the absorbed material into a suitable, labeled waste container.[9] Avoid generating dust.[9]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose: Dispose of the waste in a designated hazardous waste container.[9]
Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal.[10] Containers should be clearly labeled with the contents.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for handling a chemical spill of this compound.
Figure 1. Chemical Spill Response Workflow
References
- 1. research.arizona.edu [research.arizona.edu]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. chemos.de [chemos.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
